Product packaging for 2,4-Dimethyl-3H-1,5-benzodiazepine(Cat. No.:CAS No. 1131-47-1)

2,4-Dimethyl-3H-1,5-benzodiazepine

Cat. No.: B3184437
CAS No.: 1131-47-1
M. Wt: 172.23 g/mol
InChI Key: GRSQZGQYBQLHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dimethyl-3H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B3184437 2,4-Dimethyl-3H-1,5-benzodiazepine CAS No. 1131-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131-47-1

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2,4-dimethyl-1H-1,5-benzodiazepine

InChI

InChI=1S/C11H12N2/c1-8-7-9(2)13-11-6-4-3-5-10(11)12-8/h3-7,12H,1-2H3

InChI Key

GRSQZGQYBQLHAW-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C(C1)C

Canonical SMILES

CC1=CC(=NC2=CC=CC=C2N1)C

Other CAS No.

58413-99-3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-3H-1,5-benzodiazepine: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and physicochemical and pharmacological properties of 2,4-Dimethyl-3H-1,5-benzodiazepine. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic compound belonging to the benzodiazepine class of molecules. The 1,5-benzodiazepine core structure is a key pharmacophore found in numerous compounds with a wide range of biological activities.[1] Derivatives of 1,5-benzodiazepines are known to exhibit anticonvulsant, anti-inflammatory, analgesic, hypnotic, sedative, and antidepressive properties.[2] This document outlines the primary synthetic routes to this compound and summarizes its known chemical and physical characteristics. While specific biological data for this particular derivative is limited in publicly available literature, the general mechanism of action for benzodiazepines is discussed as the putative pathway.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and acetylacetone (2,4-pentanedione).[3][4] This reaction can be carried out under various conditions, including with or without a catalyst and in different solvents or solvent-free environments.

General Reaction Scheme

The fundamental reaction involves the cyclocondensation of o-phenylenediamine with the β-dicarbonyl compound, acetylacetone, leading to the formation of the seven-membered diazepine ring.

G General Synthesis of this compound cluster_reactants Reactants cluster_product Product reactant1 o-Phenylenediamine catalyst Catalyst (e.g., H₂SO₄·SiO₂, SiO₂-Al₂O₃, or none) reactant1->catalyst reactant2 Acetylacetone (2,4-Pentanedione) reactant2->catalyst product This compound conditions Reaction Conditions (e.g., Heat, Solvent/Solvent-free) catalyst->conditions conditions->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Several specific protocols have been reported for the synthesis of this compound. Below are detailed methodologies from the literature.

Protocol 1: Silica-Supported Sulfuric Acid Catalyst (Solvent-Free)

This method utilizes a solid-supported acid catalyst under solvent-free conditions, offering an environmentally friendly approach.[3]

  • Materials:

    • o-phenylenediamine (1 mmol, 108.14 mg)

    • 2,4-pentanedione (1 mmol, 100.12 mg)

    • Silica-supported sulfuric acid (H₂SO₄·SiO₂) (20 mg)

  • Procedure:

    • To a mixture of 2,4-pentanedione and o-phenylenediamine, add H₂SO₄·SiO₂.[3]

    • Heat the mixture with magnetic stirring at 373 K (100 °C) for 1 hour.[3]

    • After the reaction is complete, the resulting black oil is purified using silica gel column chromatography.[3]

    • Elute the product with a mixture of ethyl acetate and petroleum ether (60:40).[3]

    • Crystallize the purified product from an ethyl acetate/hexane solution to yield colorless prisms (90% yield).[3]

Protocol 2: Ethanolic Reflux

A straightforward method involving refluxing the reactants in ethanol.[4]

  • Materials:

    • o-phenylenediamine (1 mole)

    • Acetylacetone (1 mole)

    • Ethanol (solvent)

  • Procedure:

    • Carry out a reaction between one mole of o-phenylenediamine and one mole of acetylacetone in the presence of ethanol as a solvent.[4]

    • Heat the product in a water bath at a constant temperature of 100 °C in a round-bottom flask.[4]

    • Maintain the reaction under total reflux for 2 hours.[4]

Physicochemical and Spectroscopic Properties

The properties of this compound have been characterized by various analytical techniques.

General Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂[3]
Molecular Weight172.23 g/mol
AppearanceColorless prisms[3]
StructureThe seven-membered diazepine ring is not planar and adopts a boat conformation.[5]
Spectroscopic Data
TechniqueDataReference
¹³C NMR (100.62 MHz, CDCl₃)δ 157.6 (q, ²J = 6.4 Hz, C2), 140.2 (dd, ³J = 3 J = 7.0 Hz, C5a, C9a), 127.5 (dddd ¹J = 160.4, ³J = 7.4, ²J = ²J = 3.5 Hz, C7, C8), 124.8 (dd, ¹J = 161.8, ²J = 8.7 Hz, C6, C9), 43.2 (tsep,¹J = 134.5, ³J = 2.8 Hz, C3), 27.6 (qt, ¹J = 128.0, ³J = 2.5 Hz, CH₃)[3]
¹⁵N NMR (40.54 MHz, CDCl₃)δ -74.1[3]
¹³C SSNMR (100.76 MHz, CPMAS)δ 162.9 and 161.5 (C2, C6), 142.2 (C5a, C9a), 128.0 (C7, C8), 125.5 and 124.6 (C6/C9), 43.1 (C3), 27.6 (CH₃)[3]
¹⁵N SSNMR (40.60 MHz, CPMAS)δ -69.7[3]

Note: Chemical shifts (δ) are given in ppm.

Biological Activity and Mechanism of Action

While specific studies on the biological targets and signaling pathways of this compound are not extensively documented, the broader class of benzodiazepines has a well-established mechanism of action.

General Benzodiazepine Mechanism of Action

Benzodiazepines act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABAₐ) receptor.[6][7] The GABAₐ receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron.[8] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Benzodiazepines bind to a specific site on the GABAₐ receptor, distinct from the GABA binding site.[7] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and enhancing the inhibitory signal.[6] This modulation of GABAergic neurotransmission is responsible for the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of drugs.[8]

G General Benzodiazepine Signaling Pathway cluster_receptor GABAₐ Receptor gaba_receptor GABAₐ Receptor benzo_site Benzodiazepine Binding Site gaba_site GABA Binding Site benzo_site->gaba_site potentiates GABA binding cl_channel Chloride (Cl⁻) Channel gaba_site->cl_channel opens cl_ion Cl⁻ cl_channel->cl_ion influx gaba GABA gaba->gaba_site binds benzo Benzodiazepine benzo->benzo_site binds hyperpolarization Neuronal Hyperpolarization cl_ion->hyperpolarization inhibition Inhibition of Neurotransmission hyperpolarization->inhibition effects CNS Depressant Effects (Sedation, Anxiolysis, etc.) inhibition->effects

Caption: Generalized signaling pathway for benzodiazepines at the GABAₐ receptor.

Conclusion

This compound is a readily synthesizable compound with a well-characterized chemical structure. Its synthesis from o-phenylenediamine and acetylacetone is efficient and can be performed under various conditions. While specific biological studies on this particular molecule are sparse, its structural similarity to other biologically active 1,5-benzodiazepines suggests it may possess similar pharmacological properties, likely acting as a modulator of the GABAₐ receptor. Further research is warranted to fully elucidate the biological activity profile and therapeutic potential of this compound.

References

crystal structure of 2,4-Dimethyl-3H-1,5-benzodiazepine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Crystal Structure of 2,4-Dimethyl-3H-1,5-benzodiazepine

Abstract

This technical guide provides a comprehensive overview of the crystal structure of (1Z,4Z)-2,4-Dimethyl-3H-1,5-benzodiazepine, a molecule of significant interest in medicinal and materials chemistry. The document details the crystallographic parameters, experimental procedures for its synthesis and crystallization, and the structural characteristics of the compound. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed structural and methodological information.

Crystal Structure and Molecular Geometry

(1Z,4Z)-2,4-Dimethyl-3H-1,5-benzodiazepine, with the chemical formula C₁₁H₁₂N₂, crystallizes in the monoclinic space group P2₁/c with one molecule in the asymmetric unit.[1] A key feature of its structure is the non-planar conformation of the seven-membered diazepine ring. This folding is a result of the sp³ hybridization of the C3 atom, which holds two hydrogen atoms.[2] The C3 atom shows the largest displacement from the phenyl ring plane at 1.495 (1) Å, while the C2 and C4 atoms are symmetrically situated at about 0.58 Å from it.[1] This geometry leads to the localization of double bonds between the nitrogen atoms and their adjacent carbon atoms (N1—C2 and N5—C4), with bond distances of 1.283 (3) Å and 1.281 (3) Å, respectively.[1]

In the crystal packing, molecules are arranged opposite each other, which serves to minimize electronic repulsion. However, the intermolecular distances are long, indicating an absence of strong directional contacts like hydrogen bonds.[1][2]

Crystallographic Data

The crystallographic data for this compound is summarized in the table below.

ParameterValue
Chemical formulaC₁₁H₁₂N₂
Formula weight172.23
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.3262 (2)
b (Å)11.2292 (3)
c (Å)10.3159 (3)
α (°)90
β (°)107.036 (1)
γ (°)90
Volume (ų)922.95 (4)
Z4
Temperature (K)120
Radiation typeMo Kα
Wavelength (Å)0.71073
CCDC Reference1530551

Data sourced from Nieto et al. (2017).[2]

Experimental Protocols

Synthesis of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1][3]diazepine

The synthesis of the title compound was achieved through the reaction of o-phenylenediamine with 2,4-pentanedione (acetylacetone) using silica-supported sulfuric acid as a catalyst under solvent-free conditions.[1]

Procedure:

  • A mixture of 2,4-pentanedione (100.12 mg, 1 mmol) and o-phenylenediamine (108.14 mg, 1 mmol) was prepared.

  • Silica-supported sulfuric acid (H₂SO₄·SiO₂) (20 mg) was added to the mixture.[1]

  • The mixture was heated with magnetic stirring at 373 K (100 °C) for 1 hour.[1]

  • Upon completion of the reaction, a black oil was obtained.

  • The crude product was purified using silica gel column chromatography with a mobile phase of ethyl acetate/petroleum ether (60:40).[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained from the purified product.

Procedure:

  • The purified black oil was dissolved in an ethyl acetate/hexane solution.

  • Crystallization from this solution yielded colorless prisms of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1][3]diazepine with a yield of 90%.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants o-Phenylenediamine + 2,4-Pentanedione Heating Heat at 373 K for 1 hour Reactants->Heating Catalyst H₂SO₄·SiO₂ Catalyst Catalyst->Heating Crude_Product Crude Black Oil Heating->Crude_Product Purification Silica Gel Column Chromatography Crude_Product->Purification Crystallization Crystallization from Ethyl Acetate/Hexane Purification->Crystallization Final_Product Colorless Prisms of C₁₁H₁₂N₂ Crystallization->Final_Product

Caption: Synthesis and purification workflow for this compound.

Logical Relationship of Synthesis

This diagram shows the logical progression from reactants to the final crystalline product.

Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product o_phenylenediamine o-Phenylenediamine benzodiazepine This compound o_phenylenediamine->benzodiazepine acetylacetone 2,4-Pentanedione acetylacetone->benzodiazepine catalyst H₂SO₄·SiO₂ catalyst->benzodiazepine catalyzes solvent_free Solvent-Free solvent_free->benzodiazepine heating 373 K heating->benzodiazepine

Caption: Logical flow from reactants to the final this compound product.

Biological Context

Benzodiazepines as a class of compounds are well-known for their biological activity, primarily as central nervous system depressants.[4] They typically exert their effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4] This interaction leads to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[4][5] While the broader class of 1,5-benzodiazepines is explored for various therapeutic applications including as anticonvulsant, anti-inflammatory, and analgesic agents, specific signaling pathways and detailed pharmacological profiles for this compound are not extensively documented in the primary crystallographic literature.[5][6] Further research is required to elucidate its specific biological activities and mechanisms of action.

References

2,4-Dimethyl-3H-1,5-benzodiazepine chemical characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Characterization of 2,4-Dimethyl-3H-1,5-benzodiazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical characterization of this compound. It includes a summary of its chemical and physical properties, detailed spectroscopic data, and established experimental protocols for its synthesis and analysis. Visual diagrams are provided to illustrate the synthetic pathway and a general experimental workflow. This guide is intended to serve as a core reference for researchers and professionals involved in the study and application of this compound.

Chemical and Physical Properties

This compound, with the CAS number 1131-47-1, is a heterocyclic compound featuring a benzene ring fused to a seven-membered diazepine ring.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂[1]
Molecular Weight 172.23 g/mol [1]
Density 1.07 g/cm³[1]
Boiling Point 275.3°C at 760 mmHg[1]
Melting Point 135°C (408 K)[2]
Flash Point 112.1°C[1]
Refractive Index 1.587[1]
LogP 2.14630[1]
Appearance Colorless prisms[2]

Structurally, the molecule is not planar due to the folding of the seven-membered diazepine ring, which adopts a boat conformation.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables present the nuclear magnetic resonance (NMR) data obtained in a chloroform-d (CDCl₃) solution.

¹H NMR Spectroscopy[2]
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.36dd2HH7, H8³J = 6.0, ⁴J = 3.5
7.21dd2HH6, H9³J = 6.0, ⁴J = 3.5
2.82br2HH3 (CH₂)-
2.35s6HCH₃-
¹³C NMR Spectroscopy[2]
Chemical Shift (δ) ppmAssignmentCoupling Constant (J) Hz
157.6C2, C4²J = 6.4
140.2C5a, C9a³J = 7.0
127.5C7, C8¹J = 160.4, ³J = 7.4, ²J = 3.5
124.8C6, C9¹J = 161.8, ²J = 8.7
43.2C3¹J = 134.5, ³J = 2.8
27.6CH₃¹J = 128.0, ³J = 2.5
¹⁵N NMR Spectroscopy[2]
Chemical Shift (δ) ppmAssignment
-74.1N1, N5

Experimental Protocols

Synthesis of this compound

The most common synthesis involves the acid-catalyzed condensation of o-phenylenediamine with 2,4-pentanedione (acetylacetone).[1][2]

Materials:

  • o-Phenylenediamine (1 mmol, 108.14 mg)

  • 2,4-Pentanedione (1 mmol, 100.12 mg)

  • Silica-supported sulfuric acid (H₂SO₄·SiO₂) (20 mg) or another suitable acid catalyst[2]

  • Ethyl acetate

  • Petroleum ether or hexane

Procedure: [2]

  • A mixture of o-phenylenediamine (1 mmol) and 2,4-pentanedione (1 mmol) is prepared.

  • The acid catalyst, such as silica-supported sulfuric acid (20 mg), is added to the mixture.

  • The mixture is heated with magnetic stirring at 100°C (373 K) for 1 hour.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting oil is purified using silica gel column chromatography. A typical eluent system is ethyl acetate/petroleum ether (60:40).

  • The purified product is crystallized from an ethyl acetate/hexane solution to yield colorless prisms. A yield of approximately 90% can be expected.

Alternative Catalysts: Various catalysts can be employed for this condensation, including SiO₂-Al₂O₃, which allows the reaction to proceed efficiently under reflux in ethanol.[3][4] Solvent-free conditions have also been reported.[2]

Spectroscopic Characterization Protocol

Instrumentation:

  • NMR spectra are typically recorded on a high-field spectrometer, for example, a 9.4 Tesla instrument.[2]

Sample Preparation:

  • Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition: [2]

  • Spectra are recorded at 300 K.

  • Chemical shifts (δ) are reported in parts per million (ppm).

  • For ¹H NMR, the residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as the internal reference.

  • For ¹³C NMR, the solvent peak of CDCl₃ (δ = 77.0 ppm) is used as the internal reference.

¹⁵N NMR Acquisition: [2]

  • Nitromethane is used as an external reference for ¹⁵N NMR spectroscopy.

Visualizations

The following diagrams illustrate the synthesis and general workflow for the characterization of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product R1 o-Phenylenediamine P1 Acid Catalyst (e.g., H₂SO₄·SiO₂) 100°C, 1 hr R1->P1 R2 2,4-Pentanedione R2->P1 Prod This compound P1->Prod Condensation

Caption: Synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization A Reactants Mixing (o-Phenylenediamine + 2,4-Pentanedione) B Catalytic Reaction (Heating) A->B C TLC Monitoring B->C D Column Chromatography C->D E Crystallization D->E F NMR Spectroscopy (¹H, ¹³C, ¹⁵N) E->F Analysis G Mass Spectrometry (Optional) E->G H IR Spectroscopy (Optional) E->H I Final Characterized Compound F->I G->I H->I

References

Spectroscopic Analysis of 2,4-Dimethyl-3H-1,5-benzodiazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4-Dimethyl-3H-1,5-benzodiazepine, a molecule of significant interest in medicinal and pharmaceutical chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visualization of analytical workflows.

Introduction

This compound belongs to the 1,5-benzodiazepine class of heterocyclic compounds, which are recognized for their diverse biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties. Accurate structural elucidation and purity assessment are paramount in the development of therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of these molecules. This guide details the application of these techniques to the analysis of this compound.

Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine with acetylacetone.[1]

Experimental Protocol: Synthesis

A mixture of one mole of o-phenylenediamine and one mole of acetylacetone is prepared in ethanol, which serves as the solvent. The reaction mixture is then heated to 100°C in a water bath under total reflux for a duration of 2 hours.[1] Following the reaction, the product can be purified by recrystallization.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

3.1.1. ¹H and ¹³C NMR Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Chemical Shifts (δ) in ppm Multiplicity & Coupling Constants (J in Hz) Assignment
7.36dd, J = 6.0, 3.52H, H7, H8
7.21dd, J = 6.0, 3.52H, H6, H9
2.82br2H, H3
2.35s6H, CH₃
¹³C NMR Chemical Shifts (δ) in ppm Multiplicity & Coupling Constants (J in Hz) Assignment
157.6q, J = 6.4C2, C4
140.2dd, J = 7.0C5a, C9a
127.5dddd, J = 160.4, 7.4, 3.5, 3.5C7, C8
124.8dd, J = 161.8, 8.7C6, C9
43.2tsep, J = 134.5, 2.8C3
27.6qt, J = 128.0, 2.5CH₃

3.1.2. Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a 9.4 Tesla spectrometer, corresponding to a frequency of 400.13 MHz for ¹H and 100.62 MHz for ¹³C nuclei, at a temperature of 300 K. A 5 mm inverse detection H-X probe equipped with a z-gradient coil is utilized. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced internally to the residual solvent signal of CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C.

Infrared (IR) Spectroscopy

3.2.1. Expected IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Functional Group
~3300N-H StretchAmine
3100-3000C-H StretchAromatic
2980-2850C-H StretchMethyl
~1640C=N StretchImine
~1600, ~1470C=C StretchAromatic Ring
~1450C-N StretchAmine

3.2.2. Experimental Protocol: IR Spectroscopy

Infrared spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrophotometer. The sample is prepared as a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

3.3.1. Fragmentation Pattern of 1,5-Benzodiazepines

The mass spectral fragmentation of 1,5-benzodiazepine derivatives primarily occurs within the seven-membered diazepine ring. Key fragmentation pathways involve the cleavage of the N-1 to C-2 and C-3 to C-4 bonds.[4][5] A characteristic fragment ion at m/z 119 is often observed in the mass spectra of these compounds.[4][5] The fused benzene ring is generally found to be resistant to fragmentation under typical electron ionization (EI) or electrospray ionization (ESI) conditions.[4][5]

3.3.2. Experimental Protocol: Mass Spectrometry

Mass spectra can be obtained using either electron ionization (EI) or electrospray ionization (ESI) techniques coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source. For EI, the sample is introduced directly or via a gas chromatograph. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.[4][5]

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

SynthesisWorkflow Reactants o-phenylenediamine + Acetylacetone Reaction Reflux at 100°C (2 hours) Reactants->Reaction Solvent Ethanol Solvent->Reaction Product Crude 2,4-Dimethyl-3H- 1,5-benzodiazepine Reaction->Product Purification Recrystallization Product->Purification FinalProduct Pure Compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Interpretation Sample Pure 2,4-Dimethyl-3H- 1,5-benzodiazepine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (EI/ESI) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Tautomeric Structure of 2,4-Dimethyl-3H-1,5-benzodiazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tautomeric landscape of heterocyclic compounds is of paramount importance in the fields of medicinal chemistry and drug development, as different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles. 2,4-Dimethyl-3H-1,5-benzodiazepine is a key scaffold in the synthesis of various biologically active molecules. An understanding of its tautomeric preferences is crucial for predicting its chemical reactivity, designing derivatives with desired properties, and elucidating its mechanism of action at a molecular level. This technical guide provides a comprehensive exploration of the tautomeric structures of this compound, integrating experimental data with theoretical insights.

Tautomeric Forms of 2,4-Dimethyl-1,5-benzodiazepine

2,4-Dimethyl-1,5-benzodiazepine can theoretically exist in three principal tautomeric forms: two imine tautomers (1H- and 3H-) and one enamine tautomer (5H-).

  • 3H-1,5-benzodiazepine (Imine): The crystallographically observed and most stable tautomer in the solid state.

  • 1H-1,5-benzodiazepine (Imine): A potential imine tautomer with the proton on the other nitrogen atom.

  • 5H-1,5-benzodiazepine (Enamine): An enamine tautomer that would involve a different arrangement of double bonds within the diazepine ring.

The equilibrium between these forms can be influenced by factors such as the physical state (solid vs. solution), solvent polarity, temperature, and pH.

Experimental Evidence and Data

The primary experimental evidence for the dominant tautomeric form of 2,4-Dimethyl-1,5-benzodiazepine comes from single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallographic Data

The crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1][2]diazepine has been unequivocally determined, confirming the 3H-tautomeric structure in the solid state[1]. The seven-membered diazepine ring adopts a boat conformation.

Spectroscopic Data

NMR spectroscopy in both solution and solid-state corroborates the predominance of the 3H-tautomer. The chemical shifts are consistent with the proposed structure.

Table 1: NMR Spectroscopic Data for this compound[1]

NucleusSolventChemical Shift (δ) in ppm
¹H NMR CDCl₃7.36 (dd, 2H, H7, H8), 7.21 (dd, 2H, H6, H9), 2.82 (br, 2H, H3), 2.35 (s, 6H, CH₃)
¹³C NMR CDCl₃157.6 (C2), 140.2 (C5a, C9a), 127.5 (C7, C8), 124.8 (C6, C9), 43.2 (C3), 27.6 (CH₃)
¹⁵N NMR CDCl₃-74.1
¹³C SSNMR CPMAS162.9 and 161.5 (C2, C6), 142.2 (C5a, C9a), 128.0 (C7, C8), 125.5 and 124.6 (C6/C9), 43.1 (C3), 27.6 (CH₃)
¹⁵N SSNMR CPMAS-69.7

Theoretical and Computational Insights

While experimental data for the less stable tautomers of this compound are scarce, computational studies on analogous 1,5-benzodiazepine systems can provide valuable insights into their relative stabilities. Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative Gibbs free energies of tautomers.

The following data is inferred from computational studies on closely related 1,5-benzodiazepine structures, as direct computational data for this compound is not available in the reviewed literature. The trends are expected to be similar.

Table 2: Calculated Relative Gibbs Free Energies (ΔG) of 1,5-Benzodiazepine Tautomers (Illustrative)

TautomerGas Phase (kcal/mol)Water (kcal/mol)
3H-Imine Tautomer 0.0 (Reference)0.0 (Reference)
1H-Imine Tautomer +2.5+1.8
5H-Enamine Tautomer +8.0+6.5

These illustrative values suggest that the 3H-imine tautomer is the most stable, followed by the 1H-imine tautomer, with the 5H-enamine tautomer being significantly less stable. The slightly reduced energy difference in a polar solvent like water suggests that solvent effects can play a role in the tautomeric equilibrium.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the condensation reaction of o-phenylenediamine with acetylacetone[1].

Procedure:

  • To a mixture of 2,4-pentanedione (1 mmol) and o-phenylenediamine (1 mmol), add silica-supported sulfuric acid (20 mg) as a catalyst.

  • Heat the mixture with magnetic stirring at 100 °C for 1 hour under solvent-free conditions.

  • After the reaction is complete, purify the resulting product by silica gel column chromatography using an ethyl acetate/petroleum ether mixture (e.g., 60:40) as the eluent.

  • Crystallize the purified compound from an ethyl acetate/hexane solution to obtain colorless prisms.

Investigation of Tautomeric Equilibrium by NMR Spectroscopy

Objective: To identify the predominant tautomer in solution and to investigate the effects of solvent and temperature on the tautomeric equilibrium.

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a variable temperature unit.

Protocol:

  • Sample Preparation: Prepare separate NMR samples by dissolving approximately 5-10 mg of this compound in 0.6 mL of various deuterated solvents of differing polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD, and Benzene-d₆).

  • ¹H NMR at Room Temperature: Acquire a standard ¹H NMR spectrum for each sample at room temperature (298 K).

  • ¹³C and ¹⁵N NMR: For the sample in the solvent of primary interest (e.g., CDCl₃), acquire ¹³C and ¹⁵N NMR spectra to provide further structural confirmation.

  • Variable Temperature (VT) ¹H NMR:

    • Select a sample in a solvent where tautomeric exchange is more likely (e.g., DMSO-d₆).

    • Acquire a series of ¹H NMR spectra at different temperatures, for example, in 10 K increments from 298 K up to 358 K, and from 298 K down to 238 K.

    • Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum.

    • Monitor for changes in chemical shifts, signal broadening, or the appearance of new signals, which can indicate a dynamic equilibrium between tautomers.

  • Data Analysis: Analyze the spectra to identify the number of species present and their relative populations based on the integration of characteristic signals.

Tautomer Identification by Single-Crystal X-ray Diffraction

Objective: To unambiguously determine the tautomeric form and the three-dimensional structure of the compound in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation of a solution in ethyl acetate/hexane.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation, at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or other suitable techniques.

    • Refine the structural model against the diffraction data.

  • Analysis:

    • Carefully locate all hydrogen atoms, particularly those attached to nitrogen atoms, from the difference Fourier map.

    • Analyze the bond lengths (e.g., C=N vs. C-N) and the positions of the hydrogen atoms to definitively identify the tautomeric form present in the crystal.

Visualizations

Experimental_Workflow start Synthesis of 2,4-Dimethyl-1,5-benzodiazepine purification Purification (Column Chromatography) start->purification crystallization Crystallization purification->crystallization solution_state Solution-State Analysis purification->solution_state solid_state Solid-State Analysis crystallization->solid_state xray Single-Crystal X-ray Diffraction solid_state->xray nmr_sol NMR Spectroscopy (various solvents) solution_state->nmr_sol structure Definitive Tautomeric Structure (Solid) xray->structure vt_nmr Variable Temperature NMR nmr_sol->vt_nmr equilibrium Tautomeric Equilibrium and Dynamics (Solution) vt_nmr->equilibrium

References

physical and chemical properties of 2,4-Dimethyl-3H-1,5-benzodiazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dimethyl-3H-1,5-benzodiazepine, tailored for researchers, scientists, and drug development professionals. This document collates available data on its properties, synthesis, and spectral characterization, and includes detailed experimental protocols and visualizations to support further research and development.

Core Physical and Chemical Properties

This compound is a heterocyclic compound belonging to the benzodiazepine class. While specific quantitative data for some properties of this exact molecule are not widely published, the available information is summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1131-47-1
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Melting Point 135 °C (408 K)N/A
Boiling Point 275.3 °C at 760 mmHgN/A
Density 1.07 g/cm³N/A
pKa Data not availableN/A
LogP 2.146N/A
Solubility Data not available in quantitative terms. Generally soluble in organic solvents like ethanol and chloroform.N/A

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: NMR Spectral Data of this compound in CDCl₃

¹H NMR Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.36dd2HH7, H8
7.21dd2HH6, H9
2.82br2HH3
2.35s6HCH₃
¹³C NMR Chemical Shift (δ) ppm Assignment
157.6C2
140.2C5a, C9a
127.5C7, C8
124.8C6, C9
43.2C3
27.6CH₃

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of o-phenylenediamine and 2,4-pentanedione.

Protocol 1: Silica-Supported Sulfuric Acid Catalysis

This method utilizes a solid-supported acid catalyst, offering advantages in terms of ease of work-up and catalyst removal.

  • Materials:

    • o-Phenylenediamine (1 mmol, 108.14 mg)

    • 2,4-Pentanedione (acetylacetone) (1 mmol, 100.12 mg)

    • Silica-supported sulfuric acid (H₂SO₄·SiO₂) (20 mg)

    • Ethyl acetate

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • To a mixture of o-phenylenediamine (1 mmol) and 2,4-pentanedione (1 mmol), add silica-supported sulfuric acid (20 mg).

    • Heat the mixture with magnetic stirring at 100 °C (373 K) for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The resulting black oil is then purified directly by silica gel column chromatography.

    • Elute the column with a mixture of ethyl acetate and petroleum ether (60:40).

    • Collect the fractions containing the desired product and combine them.

    • Evaporate the solvent under reduced pressure.

    • Crystallize the residue from an ethyl acetate/hexane solution to yield colorless prisms of this compound.

Protocol 2: Acetic Acid Catalysis in Ethanol

This is a classical method for the synthesis of 1,5-benzodiazepines.

  • Materials:

    • o-Phenylenediamine

    • 2,4-Pentanedione (acetylacetone)

    • Ethanol

    • Glacial acetic acid

  • Procedure:

    • Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

    • Add an equimolar amount of 2,4-pentanedione to the solution.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Visualizations

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of this compound can be visualized as follows.

G cluster_synthesis Synthesis cluster_purification Purification start o-Phenylenediamine + 2,4-Pentanedione catalyst Catalyst (e.g., H₂SO₄·SiO₂ or Acetic Acid) start->catalyst add reaction Reaction (Heating/Reflux) catalyst->reaction chromatography Column Chromatography (Silica Gel) reaction->chromatography Crude Product crystallization Crystallization chromatography->crystallization end Pure 2,4-Dimethyl-3H- 1,5-benzodiazepine crystallization->end

Caption: Synthesis and purification workflow for this compound.

Signaling Pathway: General Benzodiazepine Action at the GABA-A Receptor

While the specific signaling pathway for this compound has not been detailed, the broader class of benzodiazepines are well-known positive allosteric modulators of the GABA-A receptor. The following diagram illustrates this general mechanism of action.

G cluster_receptor GABA-A Receptor Complex cluster_cellular_response Cellular Response gaba_a GABA-A Receptor (Ligand-gated ion channel) cl_influx Increased Cl⁻ Influx gaba_a->cl_influx leads to bzd_site Benzodiazepine Binding Site bzd_site->gaba_a modulates gaba_site GABA Binding Site gaba_site->gaba_a activates hyperpolarization Hyperpolarization of Neuronal Membrane cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition bzd Benzodiazepine (e.g., this compound) bzd->bzd_site binds to gaba GABA gaba->gaba_site binds to

Caption: General signaling pathway of benzodiazepines at the GABA-A receptor.

References

2,4-Dimethyl-3H-1,5-benzodiazepine as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,4-Dimethyl-3H-1,5-benzodiazepine as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a seven-membered heterocyclic compound, stands as a significant building block in the field of organic synthesis. Its structure, featuring a fused benzene ring and a diazepine ring with two imine functionalities, offers a versatile platform for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and its role as a precursor, particularly in the development of pharmacologically relevant compounds. The 1,5-benzodiazepine core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities including anticonvulsant, anti-inflammatory, and sedative properties.[1][2] Furthermore, these compounds serve as precursors for fused-ring systems like triazolo- and oxadiazolo-benzodiazepines.[1]

Synthesis of this compound

The most common and direct method for synthesizing this compound is the acid-catalyzed condensation reaction between o-phenylenediamine and acetylacetone (2,4-pentanedione).[3] This reaction is efficient and can be performed using various catalytic systems under different conditions.

General Synthesis Workflow

The synthesis involves the reaction of an amine group from o-phenylenediamine with each of the ketone functionalities of acetylacetone, followed by cyclization and dehydration to form the seven-membered diazepine ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation Acetylacetone Acetylacetone Acetylacetone->Condensation This compound This compound Condensation->this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis using Silica-Supported Sulfuric Acid (Solvent-Free)

This method utilizes silica-supported sulfuric acid as an efficient and recyclable catalyst under solvent-free conditions.[3]

  • Reagents: o-phenylenediamine (1.08 g, 10 mmol), acetylacetone (1.00 g, 10 mmol), H₂SO₄·SiO₂ (20 mg).

  • Procedure:

    • Add o-phenylenediamine and acetylacetone to a reaction vessel.

    • Introduce the H₂SO₄·SiO₂ catalyst to the mixture.

    • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, dissolve the reaction mixture in a suitable solvent (e.g., ethanol).

    • Filter the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure this compound.[3]

Protocol 2: Synthesis using SiO₂-Al₂O₃ Catalyst in Ethanol

This procedure employs a hydrothermally synthesized silica-alumina mixed oxide catalyst.[4][5]

  • Reagents: o-phenylenediamine (1 mmol), a chalcone derivative (in the general procedure, but acetylacetone can be substituted) (1 mmol), SiO₂-Al₂O₃ catalyst (0.1 g), ethanol.

  • Procedure:

    • A mixture of o-phenylenediamine (1 mmol), acetylacetone (1 mmol), and the SiO₂-Al₂O₃ catalyst (0.1 g) in ethanol is refluxed at 80°C with stirring.[4]

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is filtered to remove the catalyst.[4]

    • The solvent is evaporated, and the product is purified, often by recrystallization.

Comparison of Synthetic Methods
CatalystSolventTemperatureTimeYield (%)Reference
H₂SO₄·SiO₂Solvent-freeRoom Temp.Not specifiedNot specified[3]
SiO₂-Al₂O₃Ethanol80°C (Reflux)VariesGood yields reported[4][5]
ZnCl₂Solvent-free80-85°C10-20 min92% (for a related structure)[6]
H-MCM-22AcetonitrileRoom Temp.1-3 h87% (for a related structure)[1]
Treated Natural ZeoliteSolvent-free50°C2 h73% (for a related structure)[7]

Physicochemical and Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Key Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂[3][8]
Molecular Weight172.23 g/mol [8]
AppearanceYellow solid[9][10]
Melting Point124-125 °C[10]
InChIKeyKSFDHSSNYJNHAN-UHFFFAOYSA-N[8]
Spectroscopic Data Summary
TechniqueDataReference
¹H NMR (CDCl₃)δ (ppm): 7.0-7.4 (m, 4H, Ar-H), 3.0 (s, 2H, CH₂), 2.3 (s, 6H, 2x CH₃) (Approximate values, may vary slightly)[3]
¹³C NMR (CDCl₃)δ (ppm): 168.0 (C=N), 140.2 (Ar-C), 127.5 (Ar-CH), 124.8 (Ar-CH), 43.2 (CH₂), 27.6 (CH₃)[3]
FT-IR (KBr)ν (cm⁻¹): ~3300 (N-H stretching, if tautomer exists), ~1640 (C=N stretching)[6][9]
Mass Spec. ES-MS: m/z value corresponding to [M+H]⁺ at 173.10733[8]

Role as a Precursor in Organic Synthesis

The reactivity of this compound is centered around its imine bonds and the methylene group, making it a valuable precursor for constructing more elaborate heterocyclic systems.

1,3-Dipolar Cycloaddition Reactions

A key application is its participation in highly regio- and diastereoselective 1,3-dipolar cycloaddition reactions with nitrile oxides. This reaction leads to the synthesis of novel bis[1,2,4-oxadiazolo][4][11]benzodiazepine derivatives.[4][5]

G cluster_reactants Reactants cluster_process Reaction cluster_product Product benzodiazepine 2,4-Dimethyl-3H- 1,5-benzodiazepine cycloaddition 1,3-Dipolar Cycloaddition benzodiazepine->cycloaddition nitrile_oxide Nitrile Oxide (Ar-C≡N⁺-O⁻) nitrile_oxide->cycloaddition oxadiazolo Bis[1,2,4-oxadiazolo] [1,5]benzodiazepine cycloaddition->oxadiazolo

Caption: Synthesis of bis-oxadiazolo-benzodiazepines via cycloaddition.

Experimental Protocol: 1,3-Dipolar Cycloaddition
  • Objective: To synthesize bis[1,2,4-oxadiazolo][4][11]benzodiazepine derivatives.

  • Reagents: this compound, an appropriate aromatic hydroximoyl chloride (nitrile oxide precursor), triethylamine, and a suitable solvent like chloroform or THF.

  • Procedure:

    • Dissolve this compound in the chosen anhydrous solvent in a reaction flask.

    • Add the aromatic hydroximoyl chloride to the solution.

    • Slowly add triethylamine dropwise to the stirred solution at room temperature. The triethylamine acts as a base to generate the nitrile oxide in situ.

    • Continue stirring the reaction mixture for the time required for the reaction to complete (monitored by TLC).

    • After completion, filter the mixture to remove triethylammonium chloride precipitate.

    • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting product by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Development

While this compound itself is not a therapeutic agent, its core structure is fundamental to many compounds with significant biological activity.[1] The 1,5-benzodiazepine scaffold is a key component in analogues of atypical antipsychotic drugs like clozapine.[12][13] Researchers have synthesized and evaluated various 2-amino-4-aryl-3H-1,5-benzodiazepine analogues for potential neuroleptic activity.[12] Although these specific modifications led to a decrease in activity relative to clozapine, it highlights the role of the 1,5-benzodiazepine system as a foundational structure for exploring new therapeutic agents.[12]

G cluster_core Core Scaffold cluster_derivatives Derivatization cluster_applications Potential Applications core 1,5-Benzodiazepine Core precursor 2,4-Dimethyl-3H- 1,5-benzodiazepine core->precursor is an example of drug_analogues Drug Analogues (e.g., Clozapine) precursor->drug_analogues serves as precursor for bioactive Novel Bioactive Compounds precursor->bioactive serves as precursor for

Caption: Relationship of the core scaffold to drug development applications.

Conclusion

This compound is a readily accessible and highly versatile precursor in organic synthesis. Its straightforward synthesis from o-phenylenediamine and acetylacetone, combined with the reactivity of its diazepine ring, provides chemists with a powerful tool for creating a diverse range of heterocyclic compounds. Its structural relationship to pharmacologically important scaffolds ensures its continued relevance in medicinal chemistry and drug discovery programs, offering a starting point for the design and synthesis of novel therapeutic agents.

References

Potential Pharmacological Applications of 1,5-Benzodiazepines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-benzodiazepine scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] While the classical anxiolytic and anticonvulsant properties of benzodiazepines are well-established, derivatives of the 1,5-benzodiazepine core have emerged as promising candidates for a diverse range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory therapies. This technical guide provides an in-depth overview of the pharmacological potential of 1,5-benzodiazepines, focusing on their synthesis, mechanisms of action, and key experimental findings. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for their synthesis and biological evaluation are provided. Furthermore, key signaling pathways implicated in their anticancer and anti-inflammatory effects are visualized to facilitate a deeper understanding of their molecular mechanisms.

Introduction to 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of heterocyclic compounds characterized by a benzene ring fused to a seven-membered diazepine ring, with nitrogen atoms at positions 1 and 5. This structural motif has proven to be a versatile template for the development of novel therapeutic agents.[1] Unlike their 1,4-benzodiazepine counterparts, which primarily act on the central nervous system, many 1,5-benzodiazepine derivatives exhibit a wider array of biological activities with potentially different mechanisms of action. This has spurred significant research into synthesizing and evaluating novel 1,5-benzodiazepine analogs for various therapeutic targets.

Synthesis of 1,5-Benzodiazepine Derivatives

The synthesis of 1,5-benzodiazepines typically involves the condensation of o-phenylenediamines with various carbonyl compounds such as ketones or β-dicarbonyl compounds. A general synthetic scheme is presented below.

Experimental Protocol: General Synthesis of 2,3-dihydro-1H-1,5-benzodiazepines

This protocol describes a common method for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines from o-phenylenediamine and a ketone.

Materials:

  • o-phenylenediamine

  • Substituted or unsubstituted ketone (e.g., acetone, acetophenone)

  • Catalyst (e.g., anhydrous stannous chloride, silica sulfuric acid)

  • Methanol or solvent-free conditions

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of o-phenylenediamine (1 mmol) in methanol (5 mL), add the ketone (2.1 mmol).

  • Add a catalytic amount of anhydrous stannous chloride (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature for the appropriate time (typically 40-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water to remove the catalyst and any water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure 2,3-dihydro-1H-1,5-benzodiazepine derivative.[2]

  • Characterize the final product using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Applications

1,5-Benzodiazepines have demonstrated a wide spectrum of pharmacological activities, which are summarized in the following sections.

Anticancer Activity

Numerous studies have highlighted the potential of 1,5-benzodiazepine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 2c Hep G-2 (Liver)3.29 ± 0.15[3]
Compound 2f Hep G-2 (Liver)4.38 ± 0.11[3]
Compound 2j Hep G-2 (Liver)4.77 ± 0.21[3]
Compound 2c DU-145 (Prostate)> 10[3]
Compound 2f DU-145 (Prostate)20.12 ± 0.18[3]
Compound 2j DU-145 (Prostate)15.42 ± 0.16[3]
Compound 3x HeLa (Cervical)0.067 ± 0.002[4]
Compound 3x HEPG2 (Liver)0.087 ± 0.003[4]
Compound 6m MCF-7 (Breast)Comparable to 5-Fluorouracil[5]
Compound 3b HCT-116 (Colon)8.2 ± 0.7[6]
Compound 3b HepG2 (Liver)6.1 ± 0.5[6]
Compound 3b MCF-7 (Breast)9.5 ± 0.8[6]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., Hep G-2, DU-145, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 1,5-Benzodiazepine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After 24 hours, treat the cells with various concentrations of the 1,5-benzodiazepine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Methotrexate).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3][7]

1,5-Benzodiazepines appear to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Mitochondrial Pathway of Apoptosis: Some 1,4-benzodiazepines have been shown to induce apoptosis by generating superoxide (O₂⁻) in mitochondria, which acts as an upstream signal to initiate the apoptotic cascade.[8] This leads to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death. While this has been demonstrated for 1,4-benzodiazepines, similar mechanisms may be relevant for certain 1,5-benzodiazepine derivatives.

Mitochondrial_Apoptosis BZD 1,5-Benzodiazepine Derivative Mito Mitochondria BZD->Mito Targets ROS Superoxide (O₂⁻) Generation Mito->ROS CytC Cytochrome c Release ROS->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by 1,5-benzodiazepines.

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is frequently observed in various cancers. Certain 1,5-benzodiazepine derivatives have been found to inhibit the JAK/STAT signaling pathway, leading to the induction of apoptosis in cancer cells.

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Nuclear Translocation BZD 1,5-Benzodiazepine Derivative BZD->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor

Caption: Inhibition of the JAK/STAT signaling pathway by 1,5-benzodiazepines.

Antimicrobial Activity

1,5-Benzodiazepine derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Compound IDBacillus subtilisProteus vulgarisKlebsiella pneumoniaePseudomonas aeruginosaCandida albicansReference
Compound E 1.21.21.31.23.2[9]
Compound A 1.63.01.5-3.6[9]
Compound C 1.51.23.1-4.0[9]
Compound K 1.43.43.76.04.4[9]
Compound 1v ---40-[10]
Compound 1w -----[10]
Compound 2g ----Active at 30 mg

The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Materials:

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm in diameter)

  • 1,5-Benzodiazepine derivatives (dissolved in DMSO)

  • Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

  • Incubator

Procedure:

  • Prepare the agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates with a standardized suspension of the test microorganism to create a lawn.

  • Impregnate sterile filter paper discs with a known concentration of the 1,5-benzodiazepine derivative solution.

  • Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO control disc, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[11]

Anti-inflammatory Activity

Several 1,5-benzodiazepine derivatives have been investigated for their anti-inflammatory properties.

CompoundDose (mg/kg)Inhibition of Leukocyte Recruitment (%)Reference
Compound A 50Significant[12]
Compound B 50Significant[12]
Compound C 100Effective[12]

Note: The study by Fruscella et al. (2001) demonstrated a dose-dependent inhibition.

The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.[13][14][15][16]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% solution in sterile saline)

  • 1,5-Benzodiazepine derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the 1,5-benzodiazepine derivative or the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[13][16]

The anti-inflammatory effects of some 1,5-benzodiazepine derivatives are associated with the inhibition of pro-inflammatory mediators. For instance, certain tricyclic 1,5-benzodiazepine derivatives have been shown to inhibit the production of interleukin-6 (IL-6) and prostaglandin E₂ (PGE₂).[12] The inhibition of these mediators can reduce leukocyte recruitment and vascular permeability at the site of inflammation.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell Immune Cells (e.g., Macrophages) Inflammatory_Stimulus->Cell Activates IL6 IL-6 Production Cell->IL6 PGE2 PGE₂ Production Cell->PGE2 BZD 1,5-Benzodiazepine Derivative BZD->Cell Inhibits Inflammation Inflammation (Leukocyte Recruitment, Vascular Permeability) IL6->Inflammation PGE2->Inflammation

Caption: Inhibition of pro-inflammatory mediators by 1,5-benzodiazepines.

Conclusion and Future Perspectives

The 1,5-benzodiazepine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a diverse range of pharmacological activities. The evidence presented in this technical guide underscores their potential in oncology, infectious diseases, and inflammatory disorders. Future research should focus on elucidating the precise molecular targets of these compounds to enable structure-based drug design and optimization of their potency and selectivity. Furthermore, comprehensive preclinical and clinical studies are warranted to translate the promising in vitro and in vivo findings into tangible therapeutic benefits for patients. The versatility of the 1,5-benzodiazepine core, coupled with modern synthetic and screening methodologies, positions it as a key pharmacophore for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5-Benzodiazepines using a Silica-Alumina Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,5-Benzodiazepines are a significant class of heterocyclic compounds possessing a wide range of pharmacological activities, including anticonvulsant, anti-anxiety, analgesic, sedative, anti-depressive, and anti-inflammatory properties.[1] Their derivatives are also crucial intermediates in the synthesis of fused-ring systems like triazolo-, oxadiazolo-, and furano-benzodiazepines.[1][2] The synthesis of these compounds often involves the condensation of an o-phenylenediamine with a ketone or chalcone. The use of solid acid catalysts, such as silica-alumina, has gained prominence due to their efficiency, reusability, and environmentally friendly nature.[1][3] This document provides detailed application notes and protocols for the synthesis of 1,5-benzodiazepines utilizing a mesoporous silica-alumina (SiO2-Al2O3) catalyst.

Data Presentation

Table 1: Optimization of Reaction Conditions for 1,5-Benzodiazepine Synthesis

EntrySolventCatalyst Amount (g)Time (min)Yield (%)
1Dichloromethane0.16050
2Acetonitrile0.16065
3Methanol0.16070
4Ethanol 0.1 60 93
5Ethanol0.056080
6Ethanol0.156093
7Ethanol0.26093

Reaction Conditions: Chalcone (1 mmol), o-phenylenediamine (1 mmol) at 80°C.[1]

Table 2: Synthesis of Various 2,4-Disubstituted 1,5-Benzodiazepine Derivatives

EntryRR'Time (min)Yield (%)
3aHH6093
3b4-ClH6590
3c4-BrH6588
3d4-FH7085
3e4-NO2H7580
3fH4-Cl6592
3gH4-Br6590
3hH4-OCH37087

Reaction Conditions: Substituted Chalcone (1 mmol), o-phenylenediamine (1 mmol), SiO2-Al2O3 catalyst (0.1 g) in ethanol at 80°C.[1]

Table 3: Catalyst Reusability in the Synthesis of Compound 3a

CycleYield (%)
Fresh93
1st Reuse89
2nd Reuse87
3rd Reuse83

Reaction Conditions: Chalcone (1 mmol), o-phenylenediamine (1 mmol), SiO2-Al2O3 catalyst (0.1 g) in ethanol at 80°C.[1]

Experimental Protocols

1. Preparation of Mesoporous Silica-Alumina (SiO2-Al2O3) Catalyst

This protocol describes the hydrothermal synthesis of the mesoporous silica-alumina catalyst.[1]

  • Materials:

    • Sodium silicate (Na2SiO3)

    • Aluminum sulfate (Al2(SO4)3)

    • Sodium hydroxide (NaOH)

    • Deionized water

  • Procedure:

    • Prepare a 1:1 aqueous solution of sodium hydroxide.

    • Dissolve sodium silicate and aluminum sulfate in deionized water.

    • Add the sodium hydroxide solution to the silicate and sulfate mixture to adjust the pH to 9-10.

    • Stir the resulting mixture at room temperature for 24 hours to form a precipitate.

    • Transfer the mixture to a high-pressure autoclave and treat it hydrothermally at 150°C for 5 hours with stirring at 400 rpm.

    • Cool the mixture to room temperature.

    • Filter the solid material and wash it thoroughly with deionized water.

    • Dry the obtained solid at 80°C for 6 hours.

    • Calcine the dried material at 500°C for 3 hours to yield the final SiO2-Al2O3 catalyst.

2. General Procedure for the Synthesis of 2,4-Disubstituted 1,5-Benzodiazepines

This protocol outlines the general method for the condensation of chalcones with o-phenylenediamine.[1]

  • Materials:

    • Substituted chalcone (1 mmol)

    • o-phenylenediamine (1 mmol)

    • SiO2-Al2O3 catalyst (0.1 g)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, combine the chalcone, o-phenylenediamine, and the silica-alumina catalyst in ethanol.

    • Reflux the reaction mixture with stirring at 80°C.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, filter the hot reaction mixture to separate the catalyst.

    • Wash the catalyst with ethanol.

    • The filtrate containing the product can be concentrated under reduced pressure. The product can be purified by recrystallization, typically from ethanol, without the need for column chromatography.[3]

3. Catalyst Recovery and Reuse

The silica-alumina catalyst can be easily recovered and reused for several reaction cycles.[1]

  • Procedure:

    • After the reaction, filter the catalyst from the hot reaction mixture.

    • Wash the recovered catalyst with ethanol to remove any adsorbed organic residues.

    • Dry the catalyst in an oven.

    • The reactivated catalyst can be used for subsequent reactions. A slight decrease in yield may be observed after several cycles.[1]

Visualizations

Reaction_Mechanism Reactants o-phenylenediamine + Ketone/Chalcone ActivatedCarbonyl Protonated Carbonyl Reactants->ActivatedCarbonyl Protonation Catalyst Silica-Alumina (H+) Catalyst->ActivatedCarbonyl Intermediate1 Schiff Base Intermediate ActivatedCarbonyl->Intermediate1 Nucleophilic attack by amine Intermediate2 Iminium Ion Intermediate Intermediate1->Intermediate2 Dehydration Water H2O Intermediate1->Water CyclizedProduct Diazepine Ring Formation Intermediate2->CyclizedProduct Intramolecular cyclization Product 1,5-Benzodiazepine CyclizedProduct->Product Deprotonation & Tautomerization Product->Catalyst Catalyst Regeneration

Caption: Proposed reaction mechanism for the silica-alumina catalyzed synthesis of 1,5-benzodiazepines.

Experimental_Workflow Start Start Reactants Mix o-phenylenediamine, chalcone, catalyst, and ethanol Start->Reactants Reaction Reflux at 80°C Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Filtration Filter to separate catalyst Monitoring->Filtration Reaction complete CatalystRecovery Wash and dry catalyst for reuse Filtration->CatalystRecovery ProductIsolation Concentrate filtrate and recrystallize product Filtration->ProductIsolation Analysis Characterize product (NMR, IR, MS) ProductIsolation->Analysis End End Analysis->End

Caption: Experimental workflow for the synthesis and isolation of 1,5-benzodiazepines.

Catalyst_Properties_Influence CatalystProperties Silica-Alumina Properties SurfaceArea High Surface Area CatalystProperties->SurfaceArea Acidity Brønsted & Lewis Acid Sites CatalystProperties->Acidity Porosity Mesoporous Structure CatalystProperties->Porosity Yield High Yield SurfaceArea->Yield Acidity->Yield Selectivity High Selectivity Acidity->Selectivity Reusability Good Reusability Porosity->Reusability ReactionOutcome Reaction Outcome

Caption: Influence of silica-alumina catalyst properties on the synthesis of 1,5-benzodiazepines.

References

Application Note: Purification of 2,4-Dimethyl-3H-1,5-benzodiazepine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2,4-Dimethyl-3H-1,5-benzodiazepine using silica gel column chromatography. The described methodology is essential for obtaining a high-purity compound, a critical step in drug discovery and development for ensuring the accuracy of subsequent biological and pharmacological studies. This document outlines the necessary materials, equipment, and a step-by-step protocol for the successful isolation of the target compound.

Introduction

This compound is a member of the benzodiazepine class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. Following the synthesis of this compound, effective purification is paramount to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of organic compounds. This protocol details the use of silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase for the efficient purification of this compound. The selection of this chromatographic system is based on the general principles of separating moderately polar compounds.

Data Presentation

The efficiency of the column chromatography purification can be evaluated by monitoring the fractions using Thin Layer Chromatography (TLC). The retention factor (R_f) is a key parameter for tracking the separation. For a closely related compound, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, an R_f of 0.4 was observed using a mobile phase of 10% ethyl acetate in hexane[1]. This information serves as a valuable starting point for the purification of this compound.

ParameterValue/DescriptionReference
Stationary Phase Silica Gel (60-120 mesh)General Practice
Mobile Phase Hexane:Ethyl Acetate (gradient)Inferred from[1]
Initial Mobile Phase 95:5 (v/v) Hexane:Ethyl AcetateProtocol Step
Elution Gradient Increasing polarity to 80:20 (v/v)Protocol Step
TLC Monitoring R_f ~0.4 in 90:10 Hexane:Ethyl AcetateAdapted from[1]
Expected Purity >95% (post-purification)Goal
Expected Yield 70-85% (post-purification)Goal

Experimental Protocols

This section provides a detailed methodology for the purification of this compound by column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC development chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (95:5 hexane:ethyl acetate).

    • Secure the chromatography column in a vertical position and add a small amount of the initial mobile phase.

    • Carefully pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Carefully apply the sample solution to the top of the packed column.

  • Elution:

    • Begin the elution with the initial mobile phase (95:5 hexane:ethyl acetate).

    • Maintain a constant flow rate.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 85:15, and finally 80:20 hexane:ethyl acetate) to elute the compound of interest.

  • Fraction Monitoring:

    • Monitor the collected fractions by TLC.

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., 90:10 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp (254 nm).

    • Fractions containing the pure product (identified by a single spot with the expected R_f value) should be combined.

  • Solvent Removal and Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • The resulting solid or oil is the purified this compound.

    • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.

Mandatory Visualization

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Slurry_Prep Prepare Silica Gel Slurry Column_Packing Pack Chromatography Column Slurry_Prep->Column_Packing Sample_Prep Prepare and Load Crude Sample Column_Packing->Sample_Prep Elution Elute with Hexane:Ethyl Acetate Gradient Sample_Prep->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Pooling Combine Pure Fractions TLC_Monitoring->Pooling Solvent_Removal Remove Solvent (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Purified Product Solvent_Removal->Final_Product

Caption: Experimental workflow for the purification of this compound.

References

Application Notes and Protocols: Antimicrobial Activity Screening of 2,4-Dimethyl-3H-1,5-benzodiazepine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,5-Benzodiazepines as Antimicrobial Agents

Benzodiazepines are a class of heterocyclic compounds well-known for their diverse pharmacological activities.[1][2][3] Beyond their traditional use as central nervous system agents, derivatives of the 1,5-benzodiazepine scaffold have demonstrated promising antimicrobial properties against a range of pathogenic bacteria and fungi.[2][3] This has led to growing interest in their potential as a novel class of antimicrobial agents. The core structure of 1,5-benzodiazepine offers a versatile scaffold for chemical modifications, allowing for the synthesis of numerous derivatives with potentially enhanced antimicrobial efficacy.

Antimicrobial Activity of 1,5-Benzodiazepine Derivatives

While direct antimicrobial screening data for 2,4-Dimethyl-3H-1,5-benzodiazepine is limited in publicly accessible literature, a study by Kumar and Joshi (2008) details the synthesis and screening of a closely related compound, 4-[(2,4-Dimethyl-3H-1,5-benzodiazepin-3-yl)azo]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide .[4] This study reported that the synthesized 3H-1,5-benzodiazepine derivatives were screened for their antimicrobial, antifungal, and anthelmintic activities.[4]

To provide a broader context, the following table summarizes the antimicrobial activities of various other 1,5-benzodiazepine derivatives against several microbial strains.

Compound ClassTest OrganismMIC (µg/mL)Reference
2,3-Dihydro-1,5-benzodiazepine derivativesStaphylococcus aureus (MRSA)125 - 4000[3]
Escherichia coli125 - 4000[3]
Klebsiella pneumoniae125 - 4000[3]
Bacillus subtilis125 - 4000[3]
Streptococcus mutans125 - 4000[3]
Pseudomonas aeruginosa125 - 4000[3]
Salmonella typhi125 - 4000[3]
Streptococcus pyogenes125 - 4000[3]
Thiophene/Thiazole substituted 1,5-benzodiazepinesCryptococcus neoformans2 - 6[2]
Escherichia coli40[2]
Staphylococcus aureus40[2]
Pyridine/Phenyl substituted 1,5-benzodiazepinesCryptococcus neoformans30 - 35[5]
Cryptococcus neoformans (clinical isolate)31 - 36[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for key experiments in antimicrobial activity screening are provided below.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methods and is suitable for determining the MIC of 1,5-benzodiazepine derivatives against both bacteria and fungi.

Materials:

  • Test compound (e.g., this compound derivative)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (bacterial or fungal)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum:

    • Bacteria: Culture bacteria in appropriate broth overnight. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Grow fungi on agar plates. Prepare a suspension of fungal spores or cells in sterile saline. Adjust the turbidity to a 0.5 McFarland standard and then dilute to achieve a final inoculum of approximately 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no test compound.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control.

Protocol 2: Agar Disc Diffusion Method

This method is a qualitative screening assay to determine the susceptibility of a microorganism to a test compound.

Materials:

  • Test compound

  • Sterile filter paper discs (6 mm diameter)

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Microbial cultures

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes.

  • Inoculation:

    • Prepare a microbial inoculum as described in the broth microdilution protocol (adjusted to a 0.5 McFarland standard).

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

  • Application of Test Compound:

    • Dissolve the test compound in a suitable solvent.

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

    • Allow the solvent to evaporate completely from the discs in a sterile environment.

  • Placement of Discs: Place the impregnated discs firmly onto the surface of the inoculated agar plates.

  • Controls:

    • Positive Control: A disc containing a known standard antibiotic.

    • Negative Control: A disc impregnated with the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates under the same conditions as for the broth microdilution method.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanism of antimicrobial action for 1,5-benzodiazepine derivatives is not yet fully elucidated. However, based on the activity of other heterocyclic compounds, several potential mechanisms can be hypothesized:

  • Inhibition of Cell Wall Synthesis: The compounds may interfere with the enzymatic pathways responsible for the synthesis of peptidoglycan in bacteria or chitin in fungi, leading to cell lysis.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzodiazepine ring could facilitate its insertion into the microbial cell membrane, disrupting its structure and function, and leading to leakage of essential cellular components.

  • Inhibition of Nucleic Acid Synthesis: The compounds might inhibit key enzymes involved in DNA replication or RNA transcription, such as DNA gyrase or RNA polymerase.

  • Inhibition of Protein Synthesis: Interference with ribosomal function or the enzymatic steps of protein synthesis could be another potential mechanism.

Further research, including enzymatic assays, studies on macromolecular synthesis, and investigations into cellular morphology changes, is required to identify the specific molecular targets and signaling pathways affected by this compound and its derivatives.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial screening and a hypothetical logical relationship for the investigation of the mechanism of action.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis Synthesis of this compound derivative purification Purification & Characterization synthesis->purification disc_diffusion Agar Disc Diffusion (Qualitative) purification->disc_diffusion Test Compound mic_determination Broth Microdilution (Quantitative MIC) purification->mic_determination Test Compound zone_measurement Measure Zone of Inhibition disc_diffusion->zone_measurement mic_reading Read MIC Values mic_determination->mic_reading data_compilation Compile & Compare Data zone_measurement->data_compilation mic_reading->data_compilation

Figure 1. Experimental workflow for antimicrobial screening.

mechanism_investigation cluster_level1 Initial Mechanistic Studies cluster_level2 Target Identification cluster_level3 Pathway Elucidation active_compound Active 1,5-Benzodiazepine Derivative cell_morphology Microscopy (Cell Morphology Changes) active_compound->cell_morphology macromolecule_synthesis Macromolecule Synthesis Assays (DNA, RNA, Protein, Cell Wall) active_compound->macromolecule_synthesis membrane_permeability Membrane Permeability Assays cell_morphology->membrane_permeability Suggests membrane damage enzyme_inhibition Enzyme Inhibition Assays macromolecule_synthesis->enzyme_inhibition Identifies affected pathway pathway_analysis Metabolic/Signaling Pathway Analysis enzyme_inhibition->pathway_analysis membrane_permeability->pathway_analysis

References

Application Notes and Protocol for the Synthesis of 1,5-Benzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,5-Benzodiazepines are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticonvulsant, anti-inflammatory, analgesic, hypnotic, and sedative properties.[1][2] They also serve as valuable precursors for the synthesis of fused-ring systems like triazolo-, oxadiazolo-, and furano-benzodiazepines.[1] Industrially, they are utilized as dyes for acrylic fibers.[3]

The most common and versatile method for synthesizing the 1,5-benzodiazepine core is the acid-catalyzed condensation reaction between an o-phenylenediamine (OPDA) and a ketone or other suitable carbonyl compound.[1] This process has been optimized using various synthetic methodologies, including conventional heating, microwave irradiation, and ultrasound assistance, often employing solid acid catalysts to promote green chemistry principles.[1][2][4][5]

This document provides detailed protocols and comparative data for the synthesis of 1,5-benzodiazepine derivatives, focusing on methods that are efficient, high-yielding, and adaptable for a range of substrates.

General Reaction Scheme & Mechanism

The synthesis proceeds via a cyclocondensation reaction. Typically, one molecule of o-phenylenediamine reacts with two molecules of a ketone. The reaction is catalyzed by an acid, which activates the carbonyl group of the ketone for nucleophilic attack by the amine groups of the OPDA. This leads to the formation of a diimine intermediate, which then undergoes an intramolecular cyclization to form the seven-membered diazepine ring.

G reactants o-Phenylenediamine + 2x Ketone step1 Intermediate Formation (Diamine Attack on Carbonyl) reactants->step1 catalyst Acid Catalyst (e.g., H-MCM-22, SiO₂-H₂SO₄) catalyst->step1 step2 Dehydration & Imine Formation step1->step2 intermediate Diimine Intermediate step2->intermediate step3 Intramolecular Cyclization intermediate->step3 product 1,5-Benzodiazepine Derivative step3->product

Caption: Generalized reaction mechanism for the synthesis of 1,5-benzodiazepines.

Data Presentation: Comparison of Synthetic Protocols

The choice of catalyst, solvent, and energy source significantly impacts reaction time and yield. The following tables summarize quantitative data from various published protocols for the synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from o-phenylenediamine and acetone, a common model reaction.

Table 1: Comparison of Various Catalysts and Conditions

Catalyst Molar Ratio (OPDA:Ketone) Solvent Temperature (°C) Time Yield (%) Reference
H-MCM-22 1:excess Acetonitrile Room Temp. 60 min 87 [1]
Silica Sulfuric Acid 1:2.1 Solvent-free Room Temp. 1.2 h 93
Sulfated Zirconia 1:2.5 Solvent-free Room Temp. 2-3 h 94
Zinc Chloride 1:2 Solvent-free 80-85 10-20 min 95 [6]
Cu(II)-Clay 1:2 Solvent-free (MW) N/A 8 min 98 [4]

| [HSO₃-pmim][CH₃SO₃] | 1:excess | n-hexane (Ultrasound) | N/A | 30-60 min | 81-95 |[2] |

Table 2: Substrate Scope using H-MCM-22 Catalyst at Room Temperature [1]

o-Phenylenediamine Ketone Time (h) Yield (%)
Unsubstituted Acetone 1 87
Unsubstituted Acetophenone 1.5 82
Unsubstituted Cyclohexanone 2 78
4-Chloro-OPDA Acetone 1.5 85
4-Chloro-OPDA Cyclohexanone 3 75

| 4-Methyl-OPDA | Acetone | 1 | 80 |

Experimental Protocols

The following are detailed methodologies for key synthetic approaches.

Protocol 1: Solid-Acid Catalyzed Synthesis under Solvent-Free Conditions

This protocol is based on the use of silica sulfuric acid and is representative of many "green" solvent-free methods.

Materials:

  • o-Phenylenediamine (OPDA)

  • Ketone (e.g., Acetophenone)

  • Silica Sulfuric Acid (solid acid catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate / n-hexane mixture (for chromatography)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (1.0 mmol, 0.108 g).

  • Add the ketone (2.1 mmol, e.g., 0.252 g of acetophenone).

  • Add a catalytic amount of silica sulfuric acid (e.g., 0.05 g).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., ethyl acetate/n-hexane 2:8 v/v).

  • Upon completion (typically 1-3 hours), add 10 mL of dichloromethane to the reaction mixture to dissolve the product.

  • Filter the mixture to recover the solid acid catalyst. The catalyst can be washed, dried, and reused.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 10 mL), and dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane gradient to afford the pure 1,5-benzodiazepine derivative.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from methods using microwave irradiation for rapid synthesis, often in the presence of an acid catalyst.[4]

Materials:

  • Substituted o-phenylenediamine (1.6 mmol)

  • Chalcone or other α,β-unsaturated ketone (1.0 mmol)

  • Glacial Acetic Acid (catalyst)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Crushed ice

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • In a microwave-safe conical flask, combine the chalcone (1.0 mmol) and the substituted o-phenylenediamine (1.6 mmol).

  • Add N,N-dimethylformamide (15 mL) and glacial acetic acid (5 mL).

  • Place the flask in a microwave oven and irradiate (e.g., at 500 W) for 10-20 minutes with intermittent cooling every 1-2 minutes to prevent solvent evaporation and overheating.[7]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing crushed ice.

  • A solid product should precipitate. If necessary, neutralize with a dilute base.

  • Collect the solid product by filtration, wash thoroughly with cold water, and air dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,5-benzodiazepine.

Visualization of Experimental Workflow

The general workflow for the synthesis and isolation of 1,5-benzodiazepine derivatives is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Combine Reactants (OPDA, Ketone) B 2. Add Catalyst & Solvent (if not solvent-free) A->B C 3. Apply Energy (Stir / Heat / Microwave / Ultrasound) B->C D 4. Monitor Progress (via TLC) C->D E 5. Quench Reaction (e.g., add water/ice) D->E F 6. Separate Catalyst & Product (Filtration / Extraction) E->F G 7. Evaporate Solvent F->G H 8. Purify Crude Product (Column Chromatography / Recrystallization) G->H I 9. Characterize Final Product (NMR, IR, MS) H->I

References

Application Notes and Protocols: 2,4-Dimethyl-3H-1,5-benzodiazepine and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While research on the parent molecule, 2,4-Dimethyl-3H-1,5-benzodiazepine, is limited, its derivatives have been extensively explored for a variety of therapeutic applications. These derivatives are typically synthesized through the condensation of o-phenylenediamine with various ketones and diketones.[1][2][3][4] The biological activities of these compounds are broad, with significant findings in the areas of antimicrobial and central nervous system (CNS) effects, including anticonvulsant properties.[1][5][6]

The primary mechanism of action for the CNS effects of benzodiazepines involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[7][8][9] Binding of a benzodiazepine to its specific site on the GABAA receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[5]

These application notes provide an overview of the synthesis and potential therapeutic applications of 2,4-disubstituted-3H-1,5-benzodiazepines, along with detailed protocols for their synthesis and biological evaluation.

Synthesis of 2,4-Disubstituted-3H-1,5-benzodiazepines

A common and effective method for the synthesis of 2,4-disubstituted-1,5-benzodiazepines is the acid-catalyzed condensation of an o-phenylenediamine with a suitable β-diketone or two equivalents of a ketone.[1][2][3][4] For the synthesis of this compound, acetylacetone (2,4-pentanedione) is the appropriate β-diketone.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Sodium bicarbonate solution (saturated)

  • Distilled water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) in ethanol (30 mL).

  • Add acetylacetone (10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 drops).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by distilled water (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Product o_phenylenediamine o-Phenylenediamine condensation Condensation Reaction o_phenylenediamine->condensation acetylacetone Acetylacetone acetylacetone->condensation solvent Ethanol solvent->condensation catalyst Glacial Acetic Acid catalyst->condensation heating Reflux, 4-6h heating->condensation evaporation Solvent Evaporation condensation->evaporation extraction Extraction with Ethyl Acetate evaporation->extraction washing Washing with NaHCO3 and Water extraction->washing drying Drying and Concentration washing->drying purification Column Chromatography drying->purification product This compound purification->product

General workflow for the synthesis of this compound.

Medicinal Chemistry Applications

Antimicrobial Activity

Derivatives of 1,5-benzodiazepines have shown promising activity against a range of microbial pathogens, including bacteria and fungi. The introduction of various substituents at the 2 and 4 positions of the benzodiazepine ring can significantly influence the antimicrobial spectrum and potency.

Quantitative Data Summary: Antimicrobial Activity of 1,5-Benzodiazepine Derivatives

Compound IDSubstituentsTest OrganismMIC (µg/mL)Reference
1v R¹=Thiazole, R²=Phenyl, R³=COOC₂H₅C. neoformans2-6[10]
E. coli40[10]
S. aureus40[10]
1w R¹=Thiazole, R²=4-Cl-Phenyl, R³=COOC₂H₅C. neoformans2-6[10]

Note: The table presents data for representative derivatives as specific data for this compound is not available.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies for assessing the in vitro antimicrobial activity of novel compounds.[11][12][13][14]

Materials:

  • Test compound (e.g., a 1,5-benzodiazepine derivative)

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Sterile pipette tips and tubes

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions will be made in the appropriate broth.

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. Standardize the inoculum using a spectrophotometer to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (in broth) to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

    • Prepare similar dilutions for the positive control antibiotic.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at Appropriate Temperature and Time inoculation->incubation read_results Visually Inspect or Read Absorbance incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anticonvulsant Activity

The CNS depressant effects of benzodiazepines make them valuable for the treatment of seizures. The anticonvulsant potential of novel 1,5-benzodiazepine derivatives is often evaluated in rodent models using chemically induced seizures.

Quantitative Data Summary: Anticonvulsant Activity of a 1,5-Benzodiazepine Derivative

CompoundAnimal ModelSeizure InductionED₅₀ (mg/kg)Reference
ClobazamRat (Amygdala-kindled)Electrical stimulation> Diazepam & Clonazepam[13]

Note: The table presents data for a representative 1,5-benzodiazepine as specific data for this compound is not available. Potency was compared to 1,4-benzodiazepines.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This protocol describes a standard method for screening compounds for potential anticonvulsant activity.[5][6][15][16][17]

Materials:

  • Test compound (e.g., a 1,5-benzodiazepine derivative)

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazol (PTZ)

  • Vehicle for test compound (e.g., 0.5% carboxymethyl cellulose)

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Saline solution

  • Syringes and needles for administration (intraperitoneal, i.p.)

  • Observation cages

  • Stopwatch

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

  • Grouping and Administration:

    • Divide the mice into groups (n=6-8 per group):

      • Group 1: Vehicle control (receives vehicle i.p.)

      • Group 2: Positive control (receives Diazepam, e.g., 4 mg/kg, i.p.)

      • Group 3-n: Test groups (receive different doses of the test compound i.p.)

    • Administer the vehicle, standard drug, or test compound 30-60 minutes before the induction of seizures.

  • Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.) to each mouse.

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation cage and observe for 30 minutes. Record the following parameters:

    • Latency to first clonus: The time from PTZ injection to the onset of generalized clonic seizures (seizures with loss of righting reflex).

    • Duration of clonic seizures.

    • Incidence of tonic-clonic seizures.

    • Protection from mortality.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant increase in the latency to clonus or a reduction in the incidence and duration of seizures compared to the vehicle control group indicates potential anticonvulsant activity.

G cluster_prep Preparation cluster_dosing Dosing cluster_induction Seizure Induction cluster_observation Observation & Analysis acclimatize Acclimatize Mice grouping Group Animals and Prepare Doses acclimatize->grouping administer_compound Administer Test Compound, Standard, or Vehicle (i.p.) grouping->administer_compound wait Waiting Period (30-60 min) administer_compound->wait administer_ptz Administer PTZ (i.p.) wait->administer_ptz observe Observe for 30 min administer_ptz->observe record Record Latency, Duration, and Mortality observe->record analyze Statistical Analysis record->analyze

Workflow for the PTZ-induced seizure model in mice.

Signaling Pathway: GABAA Receptor Modulation

The therapeutic effects of benzodiazepines are primarily mediated through their interaction with the GABAA receptor, a ligand-gated ion channel.

G cluster_receptor GABA-A Receptor gaba_a GABA-A Receptor (Ligand-gated Cl- channel) cl_ion Cl- gaba_a->cl_ion Increased Influx bzd_site Benzodiazepine Binding Site gaba_site GABA Binding Site bzd_site->gaba_site Enhances GABA Affinity gaba_site->gaba_a Activates gaba GABA gaba->gaba_site Binds bzd Benzodiazepine bzd->bzd_site Binds Neuronal\nHyperpolarization Neuronal Hyperpolarization cl_ion->Neuronal\nHyperpolarization Leads to Inhibition of\nNeuronal Firing Inhibition of Neuronal Firing Neuronal\nHyperpolarization->Inhibition of\nNeuronal Firing Causes

Mechanism of action of benzodiazepines at the GABA-A receptor.

By binding to a site distinct from the GABA binding site, benzodiazepines induce a conformational change in the GABAA receptor that increases its affinity for GABA.[8][18] This leads to a more frequent opening of the chloride channel, enhanced hyperpolarization of the neuron, and a potentiation of the inhibitory signal.[7][9] This modulation of GABAergic neurotransmission is the basis for the anxiolytic, sedative, and anticonvulsant effects of this class of compounds.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2,4-Dimethyl-3H-1,5-benzodiazepine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most widely reported method is the condensation reaction between o-phenylenediamine and acetylacetone (also known as 2,4-pentanedione).[1][2] This reaction is typically acid-catalyzed and can be performed under various conditions.[1][3]

What is the general reaction mechanism?

The synthesis proceeds through a condensation reaction. Initially, one amino group of o-phenylenediamine reacts with one of the carbonyl groups of acetylacetone to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group, leading to the formation of the seven-membered diazepine ring after dehydration.[3][4][5]

Why is a catalyst often required for this synthesis?

While the reaction can proceed without a catalyst, the yields are often very low.[4] Catalysts, typically Lewis or Brønsted acids, are used to activate the carbonyl groups of acetylacetone, facilitating the nucleophilic attack by the amino groups of o-phenylenediamine and thereby increasing the reaction rate and yield.[5][6]

Troubleshooting Guide

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Catalyst Choice and Amount: The type and amount of catalyst are crucial. For instance, using a silica-alumina catalyst has been shown to produce good yields.[4][7] The reaction may require a specific catalyst loading for optimal performance; an insufficient amount can lead to incomplete conversion.[4] In the absence of a catalyst, yields can be as low as 20%.[4]

  • Solvent Selection: The choice of solvent significantly impacts the reaction outcome. Ethanol is a commonly used and effective solvent.[2][4] However, depending on the catalyst and conditions, other solvents like acetonitrile or even solvent-free conditions might be optimal.[1][4] It has been observed that ethanol can provide better yields compared to dichloromethane, acetonitrile, and methanol in certain setups.[4]

  • Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Refluxing in ethanol (around 80°C) is a common condition.[4][7] Room temperature reactions are possible with highly active catalysts but may require longer reaction times.[5]

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.[5]

Q2: I am observing unexpected side products. What could they be and how can I avoid them?

A2: The formation of side products is a common issue.

  • Possible Side Products: Depending on the reactants and conditions, side products such as benzimidazoles or dihydroquinoxalines can form.[6][8][9] For example, the reaction of o-phenylenediamine with ketones can sometimes lead to 2,3-dihydro-1H-1,5-benzodiazepines.[1][9]

  • Minimizing Side Products:

    • Purity of Starting Materials: Ensure the o-phenylenediamine and acetylacetone are pure. Impurities can lead to undesired side reactions.

    • Control of Reaction Conditions: Strictly control the reaction temperature and time. Over-heating or extended reaction times can sometimes promote the formation of by-products.

    • Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. An excess of one reactant might favor alternative reaction pathways.

Q3: How can I effectively purify the final product?

A3: Purification is essential to obtain high-purity this compound.

  • Recrystallization: The most common method for purification is recrystallization. Ethanol is frequently used as the recrystallization solvent.[9] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, which should result in the formation of crystals of the purified product.

  • Filtration and Washing: After recrystallization, the product is typically isolated by filtration and washed with a small amount of cold solvent to remove any remaining impurities.

  • Non-Chromatographic Methods: Some modern synthetic protocols are designed to yield a product that is pure enough after a simple work-up and filtration, avoiding the need for column chromatography.[4][10]

Data Presentation

Table 1: Effect of Different Solvents on Yield

SolventTime (min)Yield (%)Reference
Solvent-Free12078[4]
Ethanol6093[7]
Methanol12076[4]
Dichloromethane16073[4]
Acetonitrile16069[4]

Table 2: Influence of Catalyst Amount on Yield

Catalyst (SiO₂-Al₂O₃) Amount (g)Yield (%)Reference
0.0569[4]
0.189[4]
0.1589[4]
0.289[4]
Reaction Conditions: Chalcone (1mmol), o-phenylenediamine (1mmol). Note: While this data is for a related 1,5-benzodiazepine, it illustrates the general principle of catalyst optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Silica-Supported Acid Catalyst

This protocol is adapted from a procedure for the synthesis of 1,5-benzodiazepines.[11]

  • Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1.0 mmol, 108.14 mg) and acetylacetone (1.0 mmol, 100.12 mg).

  • Catalyst Addition: Add a catalytic amount of silica-supported sulfuric acid (H₂SO₄·SiO₂, 20 mg).

  • Reaction Conditions: Stir the mixture at room temperature. As the reaction is often carried out under solvent-free conditions, ensure efficient mixing.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Upon completion, dissolve the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic solution with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis using a Zeolite Catalyst in Acetonitrile

This protocol is based on the synthesis of 1,5-benzodiazepines using an H-MCM-22 catalyst.[5]

  • Reactant and Catalyst Mixture: To a solution of o-phenylenediamine (1.0 mmol, 108.1 mg) in acetonitrile (4 mL), add acetylacetone (2.5 mmol, 250.3 mg) and H-MCM-22 catalyst (100 mg).

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC (e.g., using 10% ethyl acetate in hexane as the mobile phase). The reaction is typically complete within 1-3 hours.

  • Work-up and Purification: Once the reaction is complete, filter off the catalyst. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase AA Acetylacetone AA->SchiffBase Cyclized Cyclized Intermediate SchiffBase->Cyclized + H⁺ (Catalyst) Product This compound Cyclized->Product - H₂O

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Final Product Reactants 1. Mix Reactants & Catalyst (o-phenylenediamine, acetylacetone) Reaction 2. Stir under Optimal Conditions (Temperature, Time) Reactants->Reaction Quench 3. Quench Reaction / Filter Catalyst Reaction->Quench Extract 4. Solvent Extraction Quench->Extract Dry 5. Dry Organic Layer Extract->Dry Evaporate 6. Evaporate Solvent Dry->Evaporate Recrystallize 7. Recrystallization Evaporate->Recrystallize FinalProduct 8. Pure this compound Recrystallize->FinalProduct

Caption: General experimental workflow for the synthesis and purification of the target compound.

References

Technical Support Center: Synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine. The information is designed to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine and acetylacetone. The reaction is often catalyzed by an acid.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this synthesis can stem from several factors:

  • Inefficient Catalysis: The choice and amount of catalyst are critical. Without a catalyst, the reaction can be very slow and result in low product yield.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time that are not optimized can lead to incomplete reactions or the formation of side products.

  • Purity of Reactants: Impurities in either o-phenylenediamine or acetylacetone can interfere with the reaction.

  • Improper Solvent: The choice of solvent can significantly impact the reaction rate and yield.

Q3: What catalysts are recommended to improve the yield?

Several catalysts have been shown to effectively improve the yield of 1,5-benzodiazepine synthesis. These include solid acid catalysts which offer advantages like ease of separation and reusability.[1][2] Some highly effective catalysts include:

  • Silica-Alumina (SiO2-Al2O3)[1]

  • H-MCM-22[2][3]

  • Sulfated Zirconia

  • Treated Natural Zeolite[4]

  • Indium(III) bromide[5]

  • Cerium(III) chloride/Sodium iodide[5]

Q4: Can this reaction be performed under solvent-free conditions?

Yes, solvent-free conditions have been successfully employed for the synthesis of 1,5-benzodiazepines and can lead to high yields.[5] This approach is also considered more environmentally friendly.

Q5: What are the recommended "green" solvents for this synthesis?

Ethanol has been identified as a good solvent for this reaction due to its low cost, ease of work-up, and good product yields.[6] Acetonitrile has also been used effectively.[2][3]

Q6: How can I purify the final product?

In many cases, the product can be purified by simple filtration and washing with a suitable solvent like ethanol, followed by recrystallization.[7] This avoids the need for column chromatography.[1] After completion of the reaction, the catalyst can be recovered by filtration, and the product can be isolated from the organic layer.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Ineffective or no catalyst used.Use an appropriate catalyst such as SiO2-Al2O3, H-MCM-22, or sulfated zirconia.[1][2] Optimize the catalyst loading.[1][2]
Reaction temperature is too low.Increase the reaction temperature. For instance, using SiO2-Al2O3 in ethanol is effective at 80°C.[1]
Purity of o-phenylenediamine is low.Ensure the purity of the starting materials. Use freshly purified o-phenylenediamine if necessary.
Formation of Multiple Products (Side Reactions) Reaction conditions are too harsh (e.g., excessively high temperature or long reaction time).Optimize the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect stoichiometry of reactants.Use the correct molar ratio of o-phenylenediamine to acetylacetone. A common ratio is 1:1.
Difficulty in Product Isolation Product is soluble in the reaction solvent at room temperature.Cool the reaction mixture in an ice bath to induce precipitation. If the product is still soluble, carefully remove the solvent under reduced pressure.
Catalyst is difficult to separate from the product.Use a heterogeneous solid acid catalyst which can be easily removed by filtration.[1][2]

Quantitative Data on Yield Improvement

The following tables summarize the impact of different catalysts and reaction conditions on the yield of 1,5-benzodiazepine synthesis.

Table 1: Effect of Different Catalysts on Yield

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
SiO2-Al2O3 Ethanol806093[1]
H-MCM-22 AcetonitrileRoom Temp.6087[2]
Treated Natural Zeolite Solvent-free5012073[4]
Indium(III) bromide (10 mol%) Solvent-freeRoom Temp.9095[5]
Sulfated Zirconia Solvent-freeRoom Temp.120-180Excellent
No Catalyst Solvent-free-16020[1]

Table 2: Optimization of SiO2-Al2O3 Catalyst Amount

Catalyst Amount (g)Time (min)Yield (%)
0.0513085
0.1 60 93
0.2--

Reaction Conditions: chalcone (1mmol), o-phenylenediamine (1mmol). Note: While the reference uses a chalcone, the principle of optimizing catalyst amount is transferable.[1]

Table 3: Effect of Solvent on Yield with SiO2-Al2O3 Catalyst

SolventTime (min)Yield (%)
Solvent Free12078
CH2Cl216073
MeCN16069
CH3OH 120 76
1,4-dioxane130traces

Note: This data is for a related 2,4-disubstituted 1,5-benzodiazepine synthesis and indicates the significant impact of solvent choice.[1]

Experimental Protocols

High-Yield Synthesis of this compound using SiO2-Al2O3 Catalyst

This protocol is adapted from a method reported to give high yields for 2,4-disubstituted 1,5-benzodiazepines.[1]

Materials:

  • o-phenylenediamine (1 mmol)

  • Acetylacetone (1 mmol)

  • SiO2-Al2O3 catalyst (0.1 g)

  • Ethanol

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (1 mmol), acetylacetone (1 mmol), and SiO2-Al2O3 catalyst (0.1 g) in ethanol.

  • Stir the mixture at 80°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 60 minutes), cool the reaction mixture to room temperature.

  • Separate the catalyst by simple filtration.

  • Wash the catalyst with ethanol. The catalyst can be dried and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Reactants o-phenylenediamine + Acetylacetone Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation (-H2O) Product This compound Intermediate->Product Intramolecular Cyclization

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A 1. Mix Reactants and Catalyst (o-phenylenediamine, acetylacetone, SiO2-Al2O3) in Ethanol B 2. Heat and Stir at 80°C A->B C 3. Monitor by TLC B->C D 4. Filter to remove catalyst E 5. Evaporate solvent D->E F 6. Recrystallize from Ethanol E->F G Pure Product F->G C->D Reaction Complete

Caption: Step-by-step experimental workflow for a high-yield synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield Issue Q1 Is a catalyst being used? Start->Q1 A1_No Add an effective catalyst (e.g., SiO2-Al2O3) Q1->A1_No No Q2 Is the reaction temperature optimized? Q1->Q2 Yes A1_No->Q2 A2_No Adjust temperature (e.g., 80°C for EtOH) Q2->A2_No No Q3 Are the reactants pure? Q2->Q3 Yes A2_No->Q3 A3_No Purify starting materials Q3->A3_No No End Yield Improved Q3->End Yes A3_No->End

Caption: A logical flow for troubleshooting low reaction yields.

References

Catalyst Selection for Efficient 1,5-Benzodiazepine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of 1,5-benzodiazepines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,5-benzodiazepines and offers potential solutions.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive or insufficient catalyst.- Ensure the catalyst is fresh and has been stored correctly. - Increase the catalyst loading incrementally. For example, with H-MCM-22, increasing the weight from 50 mg to 150 mg can significantly increase the yield.[1] - Consider using a different, more active catalyst for your specific substrates.
Inappropriate reaction temperature.- While many modern catalysts work at room temperature, some substrates may require heating.[2] - For thermally sensitive substrates, ensure the reaction is not overheating, which could lead to decomposition.
Poor quality of reactants.- Use freshly distilled or purified o-phenylenediamine and ketones. - Ensure the solvent is anhydrous, as water can interfere with the reaction.
Formation of Side Products Undesired side reactions due to harsh catalyst or conditions.- Switch to a milder catalyst. For instance, solid acid catalysts like sulfated zirconia or zeolites can offer high selectivity under mild conditions.[1] - Optimize the reaction time; prolonged reaction times can sometimes lead to the formation of byproducts.[1]
Self-condensation of the ketone.- This can be an issue with certain ketones. Using a more selective catalyst or adjusting the stoichiometry of the reactants might help.
Difficult Catalyst Separation Homogeneous catalyst used.- Switch to a heterogeneous catalyst. Many modern catalysts for this synthesis are solid-supported (e.g., Pd/TiO2, H-MCM-22, sulfated zirconia), allowing for easy filtration and recycling.[1][2][3]
Slow Reaction Rate Low catalyst activity or suboptimal reaction conditions.- Increase the reaction temperature if the reactants and products are stable. - Consider a more efficient catalyst. For example, TCT (2,4,6-trichloro-1,3,5-triazine) has been shown to catalyze the reaction efficiently at room temperature.[4][5] - Ensure adequate mixing to improve contact between reactants and the catalyst surface.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using heterogeneous catalysts for 1,5-benzodiazepine synthesis?

A1: Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture (typically by simple filtration), which simplifies the work-up procedure. They are often reusable and recyclable, making the process more cost-effective and environmentally friendly.[1][3] Solid acid catalysts like zeolites and sulfated zirconia also provide high selectivity and can operate under mild reaction conditions.[1]

Q2: Can I perform the synthesis of 1,5-benzodiazepines under solvent-free conditions?

A2: Yes, several catalytic systems allow for the efficient synthesis of 1,5-benzodiazepines under solvent-free conditions. This approach is considered a green chemistry method as it reduces solvent waste. Catalysts like sulfated zirconia and silica sulfuric acid have been successfully used for this purpose.

Q3: What is the general mechanism for the acid-catalyzed synthesis of 1,5-benzodiazepines?

A3: The generally accepted mechanism involves a few key steps. First, the acid catalyst activates the carbonyl group of the ketone. This is followed by a nucleophilic attack from one of the amino groups of o-phenylenediamine to form a carbinolamine intermediate. Dehydration then leads to the formation of an imine (Schiff base). A second molecule of the ketone reacts with the other amino group in a similar fashion. Finally, an intramolecular cyclization followed by tautomerization yields the 1,5-benzodiazepine ring system.

Q4: How does the choice of ketone affect the reaction?

A4: The structure of the ketone can significantly influence the reaction's success and rate. Both cyclic and acyclic ketones can be used.[1] Sterically hindered ketones might react slower. The reaction is generally applicable to a wide range of ketones, allowing for the synthesis of diverse 1,5-benzodiazepine derivatives.[1][5]

Q5: Are there any catalyst-free methods for synthesizing 1,5-benzodiazepines?

A5: While many methods rely on catalysts to be efficient, some catalyst-free approaches have been reported. These often involve specific reaction conditions, such as the use of ionic liquids as the reaction medium or microwave irradiation to promote the reaction.[5] However, catalyzed reactions are generally more common and often provide higher yields in shorter reaction times under milder conditions.

Comparative Data of Selected Catalysts

The following table summarizes the performance of various catalysts for the synthesis of 1,5-benzodiazepines, providing a basis for comparison.

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
H-MCM-22 o-phenylenediamine, AcetoneAcetonitrileRoom Temp187[1]
TCT (4 mol%) o-phenylenediamine, Various KetonesMeOHRoom Temp0.5 - 285 - 95[4]
Pd/TiO₂ 2-phenylenediamine, ChalconesWater800.5 - 190 - 98[2]
Sulfated Zirconia o-phenylenediamine, Various KetonesSolvent-freeRoom Temp0.25 - 288 - 96
Phenylboronic Acid o-phenylenediamine, Various KetonesAcetonitrileReflux2 - 482 - 91[6]
Silica Sulfuric Acid o-phenylenediamine, AcetophenoneSolvent-freeRoom Temp1.293

Key Experimental Protocols

Protocol 1: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using H-MCM-22

Materials:

  • o-phenylenediamine (OPDA)

  • Acetone

  • H-MCM-22 catalyst

  • Acetonitrile (solvent)

  • Ethyl acetate

  • Hexane

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol, 108.1 mg), acetone (2.5 mmol, 145.2 mg), and H-MCM-22 catalyst (150 mg).[1]

  • Add acetonitrile (4 mL) to the mixture.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using TLC with a mobile phase of 10% ethyl acetate in hexane. The disappearance of the OPDA spot indicates the completion of the reaction.[1] The reaction is typically complete within 1 hour.[1]

  • Upon completion, filter the reaction mixture to recover the H-MCM-22 catalyst.

  • The catalyst can be washed, dried, and reused for subsequent reactions.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 1,5-benzodiazepine.

Protocol 2: Synthesis of 1,5-Benzodiazepine Derivatives using 2,4,6-Trichloro-1,3,5-triazine (TCT)

Materials:

  • o-phenylenediamine

  • Appropriate ketone

  • 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Methanol (MeOH)

  • Water

  • Silica gel for flash chromatography

  • Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) in methanol (1 mL), add the ketone (2.5 mmol) and TCT (4 mol%).[4]

  • Stir the reaction mixture at room temperature.[4]

  • Monitor the reaction by TLC until completion.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Wash the resulting crude product with water.[4]

  • Further purify the product by flash chromatography on silica gel using a hexane-EtOAc (5:1) eluent to obtain the desired 1,5-benzodiazepine derivative.[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants (o-phenylenediamine, ketone) catalyst 2. Add Catalyst reactants->catalyst solvent 3. Add Solvent (if not solvent-free) catalyst->solvent stirring 4. Stir at Specified Temperature solvent->stirring monitoring 5. Monitor Progress (TLC) stirring->monitoring filtration 6. Catalyst Separation (Filtration for heterogeneous) monitoring->filtration concentration 7. Solvent Removal filtration->concentration purification 8. Purification (e.g., Chromatography) concentration->purification product product purification->product Final Product

Caption: General experimental workflow for the synthesis of 1,5-benzodiazepines.

reaction_mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Second Imine Formation cluster_step3 Step 3: Cyclization opda o-phenylenediamine carbinolamine Carbinolamine Intermediate opda->carbinolamine ketone1 Ketone (1st molecule) activated_ketone Activated Ketone ketone1->activated_ketone catalyst Acid Catalyst (H+) catalyst->activated_ketone activated_ketone->carbinolamine imine Imine Intermediate carbinolamine->imine - H2O diimine Diimine Intermediate imine->diimine ketone2 Ketone (2nd molecule) ketone2->diimine cyclized_intermediate Cyclized Intermediate diimine->cyclized_intermediate Intramolecular Cyclization product 1,5-Benzodiazepine cyclized_intermediate->product Tautomerization

Caption: Plausible mechanism for the acid-catalyzed synthesis of 1,5-benzodiazepines.

References

troubleshooting purification of 2,4-Dimethyl-3H-1,5-benzodiazepine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the purification of 2,4-Dimethyl-3H-1,5-benzodiazepine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The most common and effective purification methods reported are silica gel column chromatography and recrystallization.[1] Column chromatography is typically used to separate the target compound from reaction byproducts and unreacted starting materials, while recrystallization is used to obtain a highly pure, crystalline final product.[1][2][3]

Q2: My purified product is still impure. What are the likely contaminants?

Impurities can arise from several sources:

  • Unreacted Starting Materials: o-Phenylenediamine and 2,4-pentanedione may persist if the reaction did not go to completion.

  • Side-Reaction Products: The condensation reaction can sometimes produce isomeric or polymeric byproducts.

  • Degradation Products: Benzodiazepines can be susceptible to degradation, especially at higher temperatures or in acidic/basic conditions. Storing samples at low temperatures (-20°C or -80°C) can improve stability.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, hexane, ethanol) can be trapped in the final product.

Q3: How do I choose the right solvent system for column chromatography?

A good starting point is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane.[1][4] A reported system for this specific compound is ethyl acetate/petroleum ether (60:40).[1] To optimize separation, you should first perform Thin Layer Chromatography (TLC) with various solvent ratios. A good mobile phase for column chromatography will give your target compound an Rf value of approximately 0.25-0.35 on the TLC plate.[1]

Q4: My yield is very low after purification. What are the common causes?

Low yield can be attributed to several factors:

  • Incomplete Reaction: Ensure the initial synthesis has proceeded to completion before starting purification.

  • Product Loss During Extraction: Multiple extractions of the aqueous layer during workup can help maximize recovery.

  • Poor Choice of Recrystallization Solvent: If the compound is too soluble in the chosen solvent, a significant amount will be lost in the mother liquor.

  • Degradation: As mentioned, benzodiazepines can degrade. Avoid unnecessarily high temperatures during solvent evaporation and heating for recrystallization.[5]

  • Adsorption on Silica Gel: The product might irreversibly adsorb to the silica gel if the eluent is not polar enough or if the silica is too acidic.

Q5: The product appears as an oil and will not crystallize. How can I induce crystallization?

If you obtain a persistent oil, try the following techniques:

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.

  • Trituration: Add a solvent in which the desired compound is insoluble but the impurities are soluble. Stir or sonicate the mixture to wash away impurities, which may then allow the product to crystallize.

  • Solvent Change: Remove the current solvent under vacuum and attempt recrystallization from a different solvent system. A combination like ethyl acetate/hexane or ethanol has been shown to be effective for crystallizing similar compounds.[1][2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity after Column Chromatography (Multiple spots on TLC)1. Inappropriate solvent system leading to poor separation. 2. Column overloading. 3. Cracks or channels in the silica gel column.1. Optimize the eluent system using TLC. Try a gradient elution. A reported mobile phase for TLC is 10% ethyl acetate in hexane.[6] 2. Use a larger column or reduce the amount of crude product loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 3. Pack the column carefully to ensure a uniform, homogenous bed.
Low Yield after Recrystallization 1. The compound is too soluble in the chosen solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol is often a good choice for benzodiazepines.[2] 2. Use the minimum amount of hot solvent required to fully dissolve the compound. 3. Heat the filtration funnel and receiving flask before filtering the hot solution.
Product Color is Dark (e.g., Black Oil) 1. Formation of polymeric or oxidized impurities. 2. Degradation during heating.1. The crude product may need pre-treatment with activated charcoal before chromatography. 2. A black oil has been reported to result from the synthesis, which can be purified by column chromatography.[1]
NMR Spectrum Shows Broad Peaks 1. Presence of paramagnetic impurities. 2. Ring inversion dynamics of the seven-membered diazepine ring.1. Ensure the product is free of any metal catalysts or inorganic materials.[7] 2. This can be inherent to the molecule's structure. The inversion barrier of the seven-membered ring has been measured, indicating conformational flexibility.[1] Running the NMR at different temperatures may resolve the peaks.

Data Presentation

Table 1: Chromatography & Recrystallization Parameters
ParameterMethodDetailsReference
Stationary Phase Column ChromatographySilica Gel[1]
Mobile Phase Column ChromatographyEthyl acetate / Petroleum ether (60:40)[1]
TLC Rf Value TLC Analysis~0.25 in Ethyl acetate / Petroleum ether (80:20)[1]
Recrystallization Solvents CrystallizationEthyl acetate / Hexane[1]
Ethanol[2]
Table 2: ¹H NMR Characterization Data (400.13 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignmentReference
7.36 ppmdd2HH7, H8 (Aromatic)[1]
7.21 ppmdd2HH6, H9 (Aromatic)[1]
2.82 ppmbr2HH3 (Methylene)[1]
2.35 ppms6HCH₃ (Methyl)[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from a reported synthesis of this compound.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (e.g., ethyl acetate/petroleum ether, 60:40).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product (often a black oil) in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow and never let the column run dry.

  • Fraction Analysis: Monitor the elution of the compound by TLC. Combine the fractions that contain the pure product (Rf ≈ 0.25 in 80:20 ethyl acetate/petroleum ether).[1]

  • Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This is a general protocol based on methods used for benzodiazepines.[1][2]

  • Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethyl acetate/hexane or ethanol).

  • Dissolution: Place the purified, semi-solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot water bath) with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be colorless prisms.[1]

Visual Guides

G cluster_workflow Purification & Analysis Workflow A Crude Product (Black Oil) B Silica Gel Column Chromatography A->B C Analyze Fractions (TLC) B->C D Combine Pure Fractions C->D Pure E Impure Fractions C->E Impure F Recrystallization (e.g., Ethyl Acetate/Hexane) D->F E->B Re-process if necessary G Final Product (Colorless Prisms) F->G H Characterization (NMR, MS) G->H

Caption: Experimental workflow for the purification and analysis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Purity Start Impure Product (Post-Chromatography) Q1 Are spots streaking on TLC? Start->Q1 A1_Yes Likely polar impurity or acidic compound. Q1->A1_Yes Yes Q2 Are spots very close (Low ΔRf)? Q1->Q2 No S1 Solution: Add 0.5-1% triethylamine to eluent or use neutral alumina. A1_Yes->S1 A2_Yes Poor separation. Q2->A2_Yes Yes Q3 Is the product still colored? Q2->Q3 No S2 Solution: 1. Decrease eluent polarity. 2. Try a different solvent system (e.g., Toluene/Acetone). 3. Use a longer column. A2_Yes->S2 A3_Yes Persistent colored impurity. Q3->A3_Yes Yes S3 Solution: Treat solution with activated charcoal before filtration/recrystallization. A3_Yes->S3

Caption: Decision tree for troubleshooting low purity issues during purification.

References

Technical Support Center: Minimizing Byproduct Formation in Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during benzodiazepine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts encountered in benzodiazepine synthesis?

A1: Common byproducts in benzodiazepine synthesis can be broadly categorized as:

  • Unreacted Intermediates: Such as uncyclized amino ketones or amides.

  • Over-alkylation Products: Arising from the alkylation of multiple nitrogen atoms in the benzodiazepine core.

  • N-Oxides: Formed by the oxidation of nitrogen atoms, particularly in the synthesis of compounds like chlordiazepoxide.

  • Ring-Opened/Degradation Products: Resulting from the hydrolytic cleavage of the diazepine ring under certain pH conditions.[1]

  • Side-Reaction Products: Arising from unintended reactions of starting materials or intermediates, such as the formation of quinoxaline derivatives or benzimidazoles from o-phenylenediamine.

  • Process-Related Impurities: Specific impurities related to the synthetic route, such as the O-methylated derivative of nordazepam in diazepam synthesis.

Q2: How can I detect and quantify byproducts in my reaction mixture?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying byproducts in benzodiazepine synthesis.[2][3] Developing a robust HPLC method with a suitable column (e.g., C18) and mobile phase will allow for the separation and quantification of the main product and various impurities.[3][4][5] Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the structures of unknown byproducts.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing isolated impurities.[6]

Q3: Are there general strategies to improve the purity of the final benzodiazepine product?

A3: Yes, several general strategies can be employed:

  • Optimization of Reaction Conditions: Carefully control parameters such as temperature, reaction time, pH, and stoichiometry of reactants to favor the desired reaction pathway.

  • Choice of Catalyst: The selection of an appropriate catalyst can significantly enhance selectivity and reduce side reactions.[7]

  • Purification of Starting Materials: Ensure the purity of starting materials like 2-aminobenzophenones to prevent the introduction of impurities from the outset.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Effective Work-up and Purification: Employ appropriate extraction, washing, and crystallization techniques to remove byproducts. Column chromatography is often necessary for separating closely related impurities.

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during benzodiazepine synthesis.

Issue 1: Formation of N-Oxide Byproducts

Symptoms:

  • Appearance of a more polar spot on TLC.

  • Mass spectrometry data indicates an additional oxygen atom (M+16) in a byproduct.

  • Observed in syntheses starting from N-oxides (e.g., chlordiazepoxide) or when using oxidizing conditions.[8]

Possible Causes:

  • Incomplete reduction of an N-oxide intermediate.

  • Oxidation of the diazepine nitrogen atoms by air or oxidizing reagents present in the reaction mixture.

Troubleshooting Steps:

StepActionRationale
1Ensure Complete Reduction When synthesizing from an N-oxide precursor, ensure the reducing agent is added in sufficient quantity and that the reaction goes to completion. Monitor by TLC or HPLC.
2Use a Deoxygenated Solvent/Inert Atmosphere Purge the reaction vessel and solvent with an inert gas (N2 or Ar) to minimize oxidation by atmospheric oxygen.
3Avoid Strong Oxidizing Agents If not essential for the reaction, avoid reagents that can act as oxidizing agents.
4Introduce a Mild Reducing Agent During Work-up A mild reducing agent can be added during the work-up to convert any formed N-oxide back to the desired product.

Experimental Protocol: Reduction of Chlordiazepoxide N-oxide (as an example of N-oxide reduction)

  • Reaction: The synthesis of chlordiazepoxide involves the treatment of 2-chloromethyl-4-phenyl-6-chloro-quinazoline-3-oxide with methylamine, which proceeds through a ring expansion.[8] The N-oxide is an integral part of the final chlordiazepoxide structure. However, if the desired product is a benzodiazepine without the N-oxide, a subsequent reduction step is necessary.

  • Procedure: A common method for the reduction of the N-oxide function is treatment with PCl3.[9]

Issue 2: Over-Alkylation of the Benzodiazepine Core

Symptoms:

  • Formation of byproducts with higher molecular weight corresponding to the addition of more than one alkyl group.

  • Complex NMR spectrum showing multiple signals for the alkyl groups.

Possible Causes:

  • Use of a strong base and excess alkylating agent can lead to the deprotonation and subsequent alkylation of both N1 and N4 positions.

  • The reactivity of the different nitrogen atoms can vary depending on the substituents on the benzodiazepine ring.

Troubleshooting Steps:

StepActionRationale
1Control Stoichiometry Use a stoichiometric amount or only a slight excess of the alkylating agent.
2Use a Weaker Base Employ a milder base (e.g., K2CO3 instead of NaH) to achieve more selective alkylation.
3Optimize Reaction Temperature Lowering the reaction temperature can often improve selectivity and reduce the rate of multiple alkylations.
4Protecting Groups In complex syntheses, consider using a protecting group for one of the nitrogen atoms to ensure mono-alkylation.

Quantitative Data on Alkylation: The regioselectivity of N-alkylation is highly dependent on the substrate and reaction conditions. For instance, in the alkylation of 1H-indazoles (a related heterocyclic system), the choice of base and solvent can dramatically influence the N-1/N-2 product ratio.[10] Similar principles apply to benzodiazepines, where empirical optimization is key.

Issue 3: Presence of Ring-Opened Byproducts (Hydrolysis)

Symptoms:

  • Formation of 2-aminobenzophenone and amino acid derivatives as byproducts.[1]

  • Significant decrease in yield, especially under acidic or strongly basic conditions during work-up.

  • Mass spectrometry data corresponds to the hydrolyzed fragments.

Possible Causes:

  • The imine bond in the diazepine ring is susceptible to hydrolysis, particularly at low pH.[1]

  • Elevated temperatures during purification can accelerate hydrolysis.

Troubleshooting Steps:

StepActionRationale
1Maintain Neutral pH During Work-up Avoid strongly acidic or basic conditions during extraction and washing steps. Use buffers if necessary.
2Minimize Exposure to Water and Heat Dry the organic extracts thoroughly and avoid prolonged heating during solvent evaporation.
3Purify Promptly Purify the crude product as soon as possible after the reaction is complete to minimize degradation.

Known Degradation Products of Diazepam under Acidic Conditions: [1]

ByproductChemical Name
12-(N-methylamino)-5-chlorobenzophenone
2Glycine
3Substituted 2-amino-3,5-dichlorobenzophenones
42,4-dichloroacridinones
Issue 4: Byproducts from Condensation of o-Phenylenediamine with Ketones

Symptoms:

  • Formation of colored impurities.

  • Presence of benzimidazole or quinoxaline-type byproducts.

  • Low yield of the desired 1,5-benzodiazepine.

Possible Causes:

  • Side reactions of o-phenylenediamine, such as self-condensation or reaction with solvent.

  • The ketone can undergo self-condensation (aldol reaction) under certain conditions.

  • The reaction conditions (e.g., catalyst, temperature) may not be optimal for selective benzodiazepine formation.[7]

Troubleshooting Steps:

StepActionRationale
1Optimize Catalyst Screen different acid catalysts (e.g., zeolites, heteropolyacids) to improve selectivity and yield.[7][11]
2Control Temperature Maintain the optimal reaction temperature to favor the desired condensation reaction.
3Solvent Selection The choice of solvent can influence the reaction pathway. Acetonitrile is often a good choice.[7]
4Purification of o-phenylenediamine Use freshly purified o-phenylenediamine to avoid colored byproducts from oxidation.

Table 1: Effect of Catalyst Loading on 1,5-Benzodiazepine Synthesis [7]

Weight of H-MCM-22 Catalyst (mg)Yield (%)
5030
10072
15087
20087
Reaction Conditions: o-phenylenediamine and acetone, room temperature, acetonitrile solvent.[7]

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Troubleshooting Workflow cluster_cause Potential Causes cluster_solution Solutions start Byproduct Detected identify Identify Byproduct Structure (LC-MS, NMR) start->identify quantify Quantify Byproduct (HPLC) identify->quantify review_synthesis Review Synthetic Route and Conditions quantify->review_synthesis cause1 N-Oxide Formation review_synthesis->cause1 cause2 Over-alkylation review_synthesis->cause2 cause3 Ring-Opening/ Degradation review_synthesis->cause3 cause4 Side Reaction of Starting Materials review_synthesis->cause4 solution1 Optimize Reduction/ Inert Atmosphere cause1->solution1 solution2 Control Stoichiometry/ Use Milder Base cause2->solution2 solution3 Neutral pH Work-up/ Avoid Heat cause3->solution3 solution4 Optimize Catalyst/ Purify Starting Materials cause4->solution4 optimize Optimize Reaction Conditions solution1->optimize solution2->optimize solution3->optimize solution4->optimize reanalyze Re-analyze Product Purity optimize->reanalyze reanalyze->review_synthesis Purity Not Acceptable end Byproduct Minimized reanalyze->end Purity Acceptable

Caption: A decision tree for identifying and mitigating byproduct formation.

Generalized Experimental Workflow for Benzodiazepine Synthesis and Analysis

Experimental Workflow cluster_analysis In-Process Control & Analysis start Starting Materials reaction Benzodiazepine Synthesis (e.g., Condensation, Cyclization) start->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup tlc_monitoring TLC Monitoring reaction->tlc_monitoring crude_product Crude Product Isolation (Solvent Evaporation) workup->crude_product purification Purification (Crystallization, Chromatography) crude_product->purification hplc_analysis HPLC Analysis (Purity & Byproduct Quantification) crude_product->hplc_analysis pure_product Pure Benzodiazepine purification->pure_product purification->hplc_analysis structure_id Structure Elucidation of Byproducts (LC-MS, NMR) hplc_analysis->structure_id

Caption: A typical workflow for benzodiazepine synthesis and analysis.

References

Technical Support Center: Scaling Up the Synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the synthesis and scale-up of 2,4-Dimethyl-3H-1,5-benzodiazepine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the acid-catalyzed condensation reaction between o-phenylenediamine and acetylacetone (also known as 2,4-pentanedione).[1][2] The reaction involves the formation of a seven-membered diazepine ring.

Q2: My reaction yield is consistently low when scaling up. What are the potential causes and how can I improve it?

A2: Low yield is a common issue during scale-up. Several factors can contribute to this, and a systematic approach is needed for optimization.

  • Catalyst Choice and Activity: The choice of catalyst is critical. While various acid catalysts can be used, their efficiency varies.[3] Solid acid catalysts like H-MCM-22 or silica-supported acids are often preferred for their ease of separation.[1][3] In the absence of a catalyst, yields can be as low as 20%.[4] Ensure your catalyst is active and has not degraded.

  • Catalyst Loading: The amount of catalyst relative to the reactants must be optimized. Using too little catalyst will result in a slow or incomplete reaction, while an excess may not improve the yield and can complicate purification. Studies have shown that yield increases with catalyst loading up to an optimal point, after which it plateaus.[3][4] (See Table 2 for specific examples).

  • Reaction Temperature: The reaction can be performed at temperatures ranging from room temperature to 80°C.[3][4] Higher temperatures can increase the reaction rate but may also lead to the formation of impurities. The optimal temperature will depend on the chosen catalyst and solvent system.

  • Reaction Time: The reaction should be monitored to completion using an appropriate technique, such as Thin Layer Chromatography (TLC).[3][4] Scaling up may require longer reaction times than small-scale lab experiments.

  • Purity of Reactants: Ensure the o-phenylenediamine and acetylacetone are of high purity, as impurities can interfere with the reaction.

Q3: I am observing multiple spots on my TLC plate post-reaction. How can I minimize impurity formation?

A3: The presence of multiple spots on a TLC plate indicates either unreacted starting materials or the formation of side products.

  • Unreacted Starting Materials: If spots corresponding to o-phenylenediamine or acetylacetone are visible, the reaction may be incomplete. Consider extending the reaction time or re-evaluating the catalyst loading and temperature.

  • Side Products: Side reactions can occur, especially at elevated temperatures. To minimize them, ensure a proper stoichiometric balance between the reactants. A controlled, gradual addition of one reactant to the other (e.g., adding acetylacetone to the o-phenylenediamine mixture) can sometimes help control exothermic events and reduce byproduct formation in large-scale reactions.

  • Work-up: A proper work-up procedure is essential. Some protocols allow for simple filtration of the catalyst followed by recrystallization, which is effective at removing many impurities.[4][5]

Q4: How do I select the most appropriate catalyst for my scale-up process?

A4: The ideal catalyst for scale-up should be efficient, cost-effective, easily separable, and reusable. Heterogeneous (solid) acid catalysts are often advantageous over homogeneous (liquid) acids. Refer to the comparative data in Table 1 to select a system that aligns with your laboratory's capabilities and desired reaction conditions (e.g., solvent-free vs. solvent-based). Catalysts like SiO₂-Al₂O₃ have demonstrated good reusability over several cycles with only a minor drop in product yield.[4]

Q5: What are the recommended work-up and purification procedures for this compound?

A5: Many modern protocols for this synthesis are designed for straightforward purification without the need for column chromatography.[4] A typical procedure involves:

  • Catalyst Removal: If a solid catalyst is used, it is removed by simple filtration after the reaction is complete.[4]

  • Solvent Removal: The solvent (if any) is removed from the filtrate, often using a rotary evaporator.[5]

  • Recrystallization: The crude product is then purified by recrystallization, commonly from ethanol, to yield the final product as a solid.[5]

Data Presentation

Table 1: Comparison of Selected Catalytic Systems
CatalystReactants (Molar Ratio)SolventTemperatureTimeYield (%)Key Advantages
SiO₂-Al₂O₃ [4]o-phenylenediamine : Chalcone (1:1)Ethanol80°CVaries83-94%Reusable catalyst, non-chromatographic work-up.
H-MCM-22 [3]o-phenylenediamine : Ketone (1:2.5)AcetonitrileRoom Temp.1-3 hup to 87%Mild reaction conditions, high selectivity.
H₂SO₄·SiO₂ [1]o-phenylenediamine : Acetylacetone (1:1)Solvent-FreeNot specifiedNot specifiedNot specifiedSolvent-free conditions, environmentally friendly.
Table 2: Effect of Catalyst Loading on Product Yield
CatalystReactant Scale (mmol)Catalyst Amount (mg)Yield (%)
SiO₂-Al₂O₃ [4]150Lower Yield
1100 Good Yield
1200No Significant Improvement
H-MCM-22 [3]15030%
110079%
1150 87%
120087%

Optimal catalyst loading highlighted in bold.

Experimental Protocols

Protocol 1: Synthesis using H-MCM-22 Catalyst at Room Temperature

This protocol is adapted from a procedure using H-MCM-22 as a highly efficient catalyst under mild conditions.[3]

  • Reaction Setup: In a round-bottom flask of appropriate size, add o-phenylenediamine (1 mmol), acetonitrile (4 mL), and H-MCM-22 catalyst (150 mg, 15% w/w of reactants).

  • Reagent Addition: To the stirring suspension, add acetylacetone (1.1 mmol, 1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC using a 9:1 hexane:ethyl acetate mobile phase. The disappearance of the o-phenylenediamine spot indicates the reaction is complete (typically 1-3 hours).

  • Work-up: Upon completion, filter the reaction mixture to recover the H-MCM-22 catalyst.

  • Purification: Wash the catalyst with ethyl acetate. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from ethanol.

Protocol 2: Solvent-Free Synthesis using Silica-Supported Sulfuric Acid

This protocol is based on a solvent-free method, which is advantageous for green chemistry and simplified scale-up.[1]

  • Reaction Setup: To a flask, add o-phenylenediamine (1 mmol), acetylacetone (1 mmol), and silica-supported sulfuric acid (H₂SO₄·SiO₂) (20 mg).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) to facilitate mixing of the solids and liquid.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: After the reaction is complete, dissolve the mixture in a suitable solvent like ethyl acetate or dichloromethane.

  • Purification: Filter the solution to remove the solid catalyst. Wash the filtrate with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Recrystallize from ethanol for final purification.

Visualizations

G reactants 1. Combine Reactants (o-phenylenediamine, Acetylacetone) catalyst 2. Add Catalyst & Solvent (if applicable) reactants->catalyst reaction 3. Stir at Optimal Temperature catalyst->reaction tlc 4. Monitor by TLC reaction->tlc Periodically tlc->reaction Incomplete workup 5. Work-up (e.g., Filtration) tlc->workup Complete purify 6. Purification (Recrystallization) workup->purify product Final Product (this compound) purify->product

Caption: General experimental workflow for the synthesis of this compound.

G start Problem: Low Yield q1 Is catalyst active and correct type? start->q1 a1_no Replace with fresh or different catalyst q1->a1_no No q2 Is catalyst loading optimal? q1->q2 Yes a1_yes Check Catalyst Loading (See Table 2) end_node Yield Improved a1_no->end_node a2_no Adjust catalyst amount (e.g., 15% w/w) q2->a2_no No q3 Is temperature correct? q2->q3 Yes a2_yes Verify Reaction Temperature a2_no->end_node a3_yes Monitor reaction to full completion via TLC q3->a3_yes Yes a3_no Adjust temperature based on protocol (RT to 80°C) q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Troubleshooting logic flow for diagnosing and resolving low reaction yields.

References

impact of solvent choice on 1,5-benzodiazepine synthesis yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-benzodiazepines. The following information addresses common issues related to solvent choice and its impact on reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly reported solvent for achieving high yields in 1,5-benzodiazepine synthesis?

Acetonitrile is frequently cited as an effective solvent for the synthesis of 1,5-benzodiazepines, often providing good to excellent yields.[1][2][3][4] For instance, using acetonitrile as a solvent at reflux temperature has been shown to produce yields as high as 78-91%.[1]

Q2: Can the synthesis of 1,5-benzodiazepines be performed under solvent-free conditions?

Yes, solvent-free conditions are a viable and often advantageous method for the synthesis of 1,5-benzodiazepines. This approach can lead to quantitative yields and simplifies the work-up procedure, making it an environmentally benign and economical option.[5][6][7]

Q3: How do polar protic and aprotic solvents affect the reaction yield?

Polar solvents generally facilitate the reaction. Methanol, a polar protic solvent, has been shown to be an excellent choice, leading to high yields at room temperature.[8][9] Polar aprotic solvents like acetonitrile are also highly effective.[1][2] In contrast, less polar solvents such as dichloromethane and chloroform may require longer reaction times and result in lower yields.[1]

Q4: Is it possible to use water as a solvent for this synthesis?

While less common, water has been used as a solvent for the synthesis of 1,5-benzodiazepines. However, it may result in lower yields compared to other solvents. For example, one study reported a 52% yield when the reaction was carried out in water at reflux.[1]

Troubleshooting Guide

Problem: Low or no product yield.

Possible Cause Troubleshooting Suggestion
Inappropriate Solvent Choice The polarity of the solvent plays a crucial role. If you are using a non-polar or less polar solvent, consider switching to a polar aprotic solvent like acetonitrile or a polar protic solvent like methanol.[1][8][9]
Reaction Temperature is Too Low Some solvent systems require elevated temperatures to achieve optimal yields. If conducting the reaction at room temperature, consider heating the reaction mixture to reflux, especially when using solvents like acetonitrile or water.[1]
Absence of a Catalyst While some reactions can proceed without a catalyst, many protocols rely on an acid catalyst to promote the condensation reaction.[2] Consider the addition of a suitable catalyst, such as phenylboronic acid, H-MCM-22, or p-toluenesulfonic acid.[1][2][5]
Sub-optimal Reaction Time The reaction may not have reached completion. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[2]

Data on Solvent Impact on Yield

The choice of solvent significantly influences the yield of 1,5-benzodiazepine synthesis. The following table summarizes a comparative study of different solvents in the phenylboronic acid-catalyzed condensation of o-phenylenediamine and acetophenone.

SolventTemperatureTime (h)Yield (%)
WaterReflux2452
AcetonitrileReflux1078
ChloroformReflux2442
DichloromethaneReflux2438
MethanolReflux1665

Table based on data from a study on phenylboronic acid catalyzed synthesis.[1]

Experimental Protocols

General Procedure for the Synthesis of 1,5-Benzodiazepines using a Solid Acid Catalyst (H-MCM-22) in Acetonitrile:

  • To a round-bottom flask, add o-phenylenediamine (1 mmol, 108.1 mg), the desired ketone (2.5 mmol), and the H-MCM-22 catalyst (100 mg).[2]

  • Add acetonitrile (4 mL) to the mixture.[2]

  • Stir the reaction mixture at room temperature.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The disappearance of the reactant spot indicates the completion of the reaction.[2]

  • Upon completion, the product can be isolated and purified.

General Procedure for Solvent-Free Synthesis of 1,5-Benzodiazepines:

  • In a round-bottomed flask, thoroughly grind together o-phenylenediamine (10 mmol), the appropriate ketone (20 mmol), and a catalytic amount of p-toluenesulfonic acid (0.6 mmol).[5]

  • Heat the reaction mixture at 80-85°C for 10-20 minutes.[5]

  • Monitor the reaction completion via TLC (e.g., using a 1:6 mixture of ethyl acetate and cyclohexane as eluent).[5]

  • After the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.[5]

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be further purified by silica gel chromatography.[5]

Visualizations

experimental_workflow start Start reactants Combine Reactants (o-phenylenediamine, ketone) start->reactants solvent Add Solvent (e.g., Acetonitrile) or Solvent-Free reactants->solvent catalyst Add Catalyst (e.g., Phenylboronic acid) solvent->catalyst reaction Reaction (Stirring/Heating) catalyst->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction, Washing) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product (1,5-Benzodiazepine) purification->product

Caption: Experimental workflow for 1,5-benzodiazepine synthesis.

signaling_pathway opda o-Phenylenediamine diimine Intermediate (Diimine) opda->diimine Attack on carbonyl group ketone Ketone ketone->diimine catalyst Acid Catalyst catalyst->diimine Catalyzes enamine Intermediate (Enamine) diimine->enamine 1,3-Hydrogen Shift benzodiazepine 1,5-Benzodiazepine enamine->benzodiazepine Cyclization

Caption: Plausible reaction mechanism for 1,5-benzodiazepine synthesis.

References

Technical Support Center: Catalyst Reusability in 2,4-Disubstituted 1,5-Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding catalyst reusability in the synthesis of 2,4-disubstituted 1,5-benzodiazepines.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for the synthesis of 2,4-disubstituted 1,5-benzodiazepines that are reported to be reusable?

A1: A variety of heterogeneous catalysts have been reported for this synthesis, with good to excellent reusability. These include:

  • Silica-Alumina (SiO₂-Al₂O₃)[1][2][3]

  • Zeolites such as H-MCM-22 and HY zeolite[4][5][6]

  • Sulfated Zirconia

  • Palladium-based catalysts, including dendritic G1-Pd catalysts[7]

  • Metal-organic framework (MOF) composites like ACT@IRMOF-3[8]

  • Clay-based nanocatalysts, for instance, Cu(II)-clay[9]

  • Mixed metal oxides like MnZrO₂[10]

Q2: How is the catalyst typically recovered after the reaction?

A2: For most heterogeneous catalysts, a simple filtration process is sufficient to recover the catalyst from the reaction mixture.[1][4][8] The recovered catalyst is often washed with a solvent, such as ethanol, and then dried before being reused in subsequent reaction cycles.[1]

Q3: What is a typical number of cycles a catalyst can be reused for without a significant loss in activity?

A3: The reusability of a catalyst varies depending on the specific catalyst and reaction conditions. However, many catalysts can be reused for multiple cycles. For example, some catalysts have been successfully reused for up to eight cycles with only a slight decrease in product yield.[7] The ACT@IRMOF-3 catalyst has been reported to be reusable for at least six consecutive reaction cycles with remarkable catalytic activity.[8]

Q4: What are the main advantages of using a reusable catalyst in benzodiazepine synthesis?

A4: The primary advantages include:

  • Cost-effectiveness: Reusing the catalyst reduces the overall cost of the synthesis.

  • Environmental benefits ("Green Chemistry"): It minimizes chemical waste and often allows for milder reaction conditions.[3][6][8]

  • Simplified purification: Heterogeneous catalysts can be easily separated from the product, simplifying the work-up procedure.[4][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Significant drop in product yield after the first reuse cycle. 1. Incomplete catalyst recovery. 2. Catalyst poisoning by impurities from reactants or solvent. 3. Inadequate washing of the recovered catalyst, leaving residual product or byproducts on the active sites.1. Ensure careful filtration to minimize physical loss of the catalyst.[4] 2. Use high-purity reactants and solvents. Consider passing them through a short column of neutral alumina if impurities are suspected. 3. After filtration, wash the catalyst thoroughly with an appropriate solvent (e.g., ethanol) to remove any adsorbed species.[1]
Gradual decrease in yield over several cycles. 1. Leaching of the active catalytic species into the reaction medium. 2. Structural changes or degradation of the catalyst support. 3. Fouling of the catalyst surface by polymeric byproducts.1. Analyze the filtrate for traces of the active metal (if applicable). If leaching is confirmed, a different catalyst or support may be necessary. 2. Characterize the used catalyst using techniques like XRD or SEM to check for structural changes. 3. Consider a regeneration step, such as calcination at a specific temperature (if the catalyst is thermally stable), to burn off organic residues.
Change in product selectivity (formation of unexpected byproducts). 1. Modification of the catalyst's active sites. 2. Change in the acidic/basic properties of the catalyst surface over time.1. This may indicate irreversible catalyst deactivation. It might be necessary to use a fresh batch of catalyst. 2. Characterize the surface acidity of the fresh and used catalyst to investigate any changes.
Difficulty in filtering the catalyst after the reaction. 1. The catalyst particles are too fine. 2. The catalyst has degraded into smaller particles during the reaction.1. Use a membrane filter with a smaller pore size. 2. If catalyst degradation is suspected, a more robust catalyst support may be required.

Quantitative Data on Catalyst Reusability

Table 1: Reusability of Various Catalysts in 1,5-Benzodiazepine Synthesis

CatalystCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Cycle 5 Yield (%)Cycle 6 Yield (%)Reference
SiO₂-Al₂O₃93898783--[1]
H-MCM-2287->80 (after 3 cycles)---[4]
ACT@IRMOF-3989796959492[8]
HY Zeolite949392919089[6]
G1-PdHigh (not specified)----Reusable up to 8 times with slight loss of activity[7]

Note: The specific reaction conditions and substrates may vary between studies, affecting the reported yields.

Experimental Protocols & Workflows

Standard Protocol for Catalyst Recovery and Reuse

A general workflow for the recovery and reuse of a heterogeneous catalyst in 2,4-disubstituted 1,5-benzodiazepine synthesis is outlined below.

experimental_workflow cluster_reaction Reaction Step cluster_recovery Catalyst Recovery cluster_reuse Catalyst Reuse A 1. Perform Synthesis: React o-phenylenediamine with a ketone/chalcone in the presence of the catalyst. B 2. Filtration: Separate the solid catalyst from the reaction mixture. A->B Reaction Completion C 3. Washing: Rinse the catalyst with a suitable solvent (e.g., ethanol). B->C Isolate Catalyst D 4. Drying: Dry the catalyst, often in an oven at a specified temperature. C->D Purify Catalyst E 5. Reuse Catalyst: Add the recovered catalyst to a fresh batch of reactants. D->E Reactivate Catalyst E->A Next Cycle

Caption: General experimental workflow for catalyst recovery and reuse.

Plausible Mechanism of Catalyst Deactivation

A simplified representation of potential catalyst deactivation pathways is shown below.

deactivation_pathway cluster_catalyst_state Catalyst States cluster_deactivation Deactivation Mechanisms Active Active Catalyst Poisoning Poisoning (e.g., by impurities) Active->Poisoning Fouling Fouling (e.g., byproduct deposition) Active->Fouling Leaching Leaching (loss of active sites) Active->Leaching Inactive Inactive Catalyst Poisoning->Inactive Fouling->Inactive Leaching->Inactive

Caption: Common pathways for heterogeneous catalyst deactivation.

References

Validation & Comparative

Validating the Structure of 2,4-Dimethyl-3H-1,5-benzodiazepine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other analytical techniques for the structural validation of 2,4-Dimethyl-3H-1,5-benzodiazepine, a key heterocyclic compound.

The definitive single-crystal X-ray diffraction analysis of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1][2]diazepine, as reported by Nieto et al. (2017), provides unequivocal proof of its molecular structure.[1][3][4] This guide will compare the data obtained from this "gold standard" technique with alternative and complementary spectroscopic methods, offering a comprehensive overview for structural elucidation.

Comparative Analysis of Structural Data

The primary advantage of X-ray crystallography is its ability to determine the precise spatial arrangement of atoms, including bond lengths and angles. This is compared with data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the chemical environment of atoms.

ParameterX-ray Crystallography DataSpectroscopic Data (NMR)
Molecular Conformation The seven-membered diazepine ring is not planar and adopts a folded conformation. The C3 atom shows the largest displacement from the phenyl ring plane at 1.495 (1) Å.[1]NMR data, particularly the measurement of the inversion barrier of the seven-membered ring (48.9 kJ mol−1), indirectly supports a non-planar and flexible structure in solution.[1][3]
Bond Lengths (Å) N1—C2: 1.283 (3), N5—C4: 1.281 (3)[1]Not directly measured by NMR.
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ Not applicable.C2: 157.6, C5a/C9a: 140.2, C7/C8: 127.5, C6/C9: 124.8, C3: 43.2, CH₃: 27.6[1][3]
¹⁵N NMR Chemical Shifts (δ, ppm) in CDCl₃ Not applicable.-74.1[1]
Solid-State ¹³C NMR (CPMAS) (δ, ppm) Not applicable.C2/C6: 162.9/161.5, C5a/C9a: 142.2, C7/C8: 128.0, C6/C9: 125.5/124.6, C3: 43.1, CH₃: 27.6[1][3]
Solid-State ¹⁵N NMR (CPMAS) (δ, ppm) Not applicable.-69.7[1][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the synthesis, crystallization, and analysis of this compound.

Synthesis and Crystallization

The synthesis of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1][2]diazepine was achieved by reacting 2,4-pentanedione (100.12 mg, 1 mmol) with o-phenylenediamine (108.14 mg, 1 mmol) using silica-supported sulfuric acid (20 mg) as a catalyst under solvent-free conditions.[1][3] The mixture was heated with magnetic stirring at 373 K for 1 hour.[3] The resulting product was purified by silica gel column chromatography (ethyl acetate/petroleum ether, 60:40).[3] Colorless prism-shaped single crystals suitable for X-ray diffraction were obtained by crystallization from an ethyl acetate/hexane solution.[3]

X-ray Crystallography

The crystal structure was determined using a Bruker Kappa APEXII CCD diffractometer.[5] The compound crystallizes in the monoclinic space group P2₁/c.[1] Crystal data, data collection, and structure refinement details are summarized in the original publication by Nieto et al.[1][3] Hydrogen atoms were placed in calculated positions and refined using a riding model.[1][3]

NMR Spectroscopy

Solution-state NMR spectra were recorded on a 9.4 Tesla spectrometer at 300 K.[1] The operating frequencies were 400.13 MHz for ¹H, 100.62 MHz for ¹³C, and 40.54 MHz for ¹⁵N.[1] Chemical shifts (δ) are reported in ppm relative to the internal solvent reference (CDCl₃: 7.26 for ¹H and 77.0 for ¹³C) or an external reference (nitromethane for ¹⁵N).[1]

Solid-state Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectra were obtained on the same 9.4 Tesla spectrometer at 300 K.[1] The operating frequencies were 100.73 MHz for ¹³C and 40.60 MHz for ¹⁵N, with spinning rates of 12 and 6 kHz, respectively.[1]

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of this compound, comparing the direct structural determination by X-ray crystallography with the indirect and complementary information provided by spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods cluster_data Data Analysis & Comparison synthesis Synthesis of this compound purification Column Chromatography synthesis->purification crystallization Crystallization purification->crystallization nmr_solution Solution NMR (1H, 13C, 15N) purification->nmr_solution nmr_solid Solid-State NMR (CPMAS) purification->nmr_solid xray_diffraction X-ray Diffraction crystallization->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution xray_data 3D Structure Bond Lengths Bond Angles structure_solution->xray_data nmr_data Chemical Shifts Connectivity Dynamic Information nmr_solution->nmr_data nmr_solid->nmr_data comparison Structural Confirmation & Comparison xray_data->comparison nmr_data->comparison

Caption: Workflow comparing X-ray crystallography and spectroscopic methods.

References

A Comparative Analysis of 1,4- and 1,5-Benzodiazepines on Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance effects of 1,4- and 1,5-benzodiazepines, two prominent classes of psychoactive compounds. By presenting supporting experimental data, detailed methodologies, and mechanistic insights, this document aims to inform research and development in the field of psychopharmacology. The primary comparators focused on within this guide are diazepam, a classic 1,4-benzodiazepine, and clobazam, a notable 1,5-benzodiazepine.

Executive Summary

Benzodiazepines are a class of drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] While both 1,4- and 1,5-benzodiazepines share this fundamental mechanism, their structural differences lead to distinct pharmacological profiles and, consequently, different impacts on human performance. Notably, the 1,5-benzodiazepine clobazam appears to have minimal immediate effects on performance compared to the 1,4-benzodiazepine diazepam.[2][3] This distinction is critical for the development of novel therapeutics with improved safety and tolerability profiles.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from comparative studies on the effects of diazepam (a 1,4-benzodiazepine) and clobazam (a 1,5-benzodiazepine) on various performance metrics.

Table 1: Effects on Psychomotor Performance and Memory

Performance MetricDiazepam (10 mg)Clobazam (20 mg)Key FindingsStudy Design
Reaction Time Increased (slowed) at 0.5h and 2.5h post-ingestion.[4]No significant change.[4]Diazepam significantly impairs reaction time shortly after administration, while clobazam does not.[4]Double-blind, cross-over study in healthy volunteers.[4]
Adaptive Tracking Decrements in performance at 0.5h and 2.5h post-ingestion.[4]No significant impairment; evidence of improved performance during the day.[4]Diazepam impairs coordinated motor skills, whereas clobazam may even lead to slight improvements over time.[4]Double-blind, cross-over study in healthy volunteers.[4]
Memory (REY's Test) Caused anterograde amnesia (impaired acquisition, consolidation, and retrieval).[2]Did not impair memory.[2]Diazepam has a notable negative impact on memory formation and recall, a side effect not observed with clobazam at the tested dose.[2]Double-blind, placebo-controlled, cross-over study in healthy volunteers.[2]
Cortical Arousal Decreased.[2]Reduced.[2]Both drugs reduce cortical arousal, indicative of their sedative properties.[2]Double-blind, placebo-controlled, cross-over study in healthy volunteers.[2]

Table 2: Anxiolytic Efficacy and Side Effect Profile

ParameterDiazepamClobazamKey FindingsStudy Design
Anxiolytic Effect (Hamilton Anxiety Scale) Significant improvement.[5]Significant improvement.[5]Both drugs are effective anxiolytics, with clobazam showing more effect on anxious mood and diazepam on muscular symptoms.[5]Three-month double-blind study in out-patients with neurotic disturbances.[5]
Sedation Similar incidence to clobazam.[6]Similar incidence to diazepam.[6]At therapeutic doses for anxiety, the level of sedation is comparable between the two drugs.[6]Randomized, placebo-controlled, double-blind study in anxious outpatients.[6]
Dizziness More frequent than clobazam.[6]Less frequent than diazepam.[6]Diazepam is more likely to cause dizziness.[6]Randomized, placebo-controlled, double-blind study in anxious outpatients.[6]
Motor Coordination (Hand Steadiness Test) Less improvement.[7]Greater improvement, especially in patients with initial high error scores.[7]Clobazam may have a less detrimental or even beneficial effect on motor coordination compared to diazepam in anxious individuals.[7]Double-blind study in neurotic outpatients.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following outlines a typical experimental protocol for assessing the effects of benzodiazepines on performance.

Protocol: Double-Blind, Placebo-Controlled, Crossover Study for Psychomotor and Cognitive Effects

  • Participant Selection: Healthy adult volunteers with no history of neurological or psychiatric disorders, and no current use of psychoactive medications. Participants should provide informed consent.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design is employed. Each participant receives each treatment (e.g., diazepam, clobazam, placebo) in a randomized order, with a sufficient washout period (e.g., 1-2 weeks) between each treatment phase to eliminate carry-over effects.

  • Drug Administration: Single oral doses of the study drugs (e.g., 10 mg diazepam, 20 mg clobazam) and a matching placebo are administered.

  • Performance Assessment: A battery of validated tests is administered at baseline (pre-drug) and at specified time points post-administration (e.g., 0.5, 2.5, 5.5, and 9.5 hours). These tests may include:

    • Vigilance and Reaction Time Tasks: Such as the Psychomotor Vigilance Task (PVT) or simple reaction time tests to measure alertness and response speed.

    • Adaptive Tracking Tasks: Requiring participants to use a joystick or similar device to follow a moving target on a screen, assessing visuomotor coordination and attention.

    • Memory Tests: The Rey Auditory Verbal Learning Test (RAVLT) or Rey-Osterrieth Complex Figure Test can be used to assess verbal and visual memory, respectively.[2]

    • Subjective Sedation Scales: Visual Analog Scales (VAS) or the Stanford Sleepiness Scale to quantify the participant's self-perceived level of sedation.

  • Data Analysis: Statistical analysis (e.g., ANOVA for repeated measures) is used to compare the effects of each drug to placebo and to each other across the different time points.

Mandatory Visualization

The differential effects of 1,4- and 1,5-benzodiazepines on performance can be attributed, in part, to their varying affinities for different subtypes of the GABA-A receptor. The following diagram illustrates the general mechanism of action and highlights the key difference in receptor subtype modulation.

GABAA_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_effects Downstream Effects GABA GABA GABAA_Receptor GABA-A Receptor α1 α2/α3 γ GABA->GABAA_Receptor:f0 Binds BZD_14 1,4-Benzodiazepine (e.g., Diazepam) BZD_14->GABAA_Receptor:f1 High Affinity BZD_14->GABAA_Receptor:f2 High Affinity BZD_15 1,5-Benzodiazepine (e.g., Clobazam) BZD_15->GABAA_Receptor:f2 Higher Selectivity Sedation Sedation/ Hypnosis GABAA_Receptor:f1->Sedation Mediates Anxiolysis Anxiolysis GABAA_Receptor:f2->Anxiolysis Mediates Performance_Impairment Performance Impairment GABAA_Receptor:f1->Performance_Impairment Contributes to

Caption: Differential modulation of GABA-A receptor subtypes by 1,4- and 1,5-benzodiazepines.

This diagram illustrates that while both classes of benzodiazepines potentiate the effects of GABA, their performance-impairing and sedative effects are largely mediated by their interaction with the α1 subunit of the GABA-A receptor. In contrast, anxiolytic effects are primarily associated with the α2 and α3 subunits.[8] The relatively lower impact of 1,5-benzodiazepines like clobazam on performance may be related to a different profile of interaction with these subunits compared to 1,4-benzodiazepines like diazepam.

References

A Comparative Guide to LC-MS/MS Method Validation for Benzodiazepine Quantification in Blood

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of benzodiazepines in blood is crucial for clinical and forensic toxicology.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and specificity.[3] Method validation is a critical step to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose.[2][4] This guide provides a comparison of different validated LC-MS/MS methods for the quantification of benzodiazepines in whole blood, offering insights for researchers, scientists, and drug development professionals.

Performance Comparison of Validated LC-MS/MS Methods

The following table summarizes the key performance characteristics of four distinct, validated LC-MS/MS methods for benzodiazepine analysis in whole blood. These methods have been selected to represent a range of analytical approaches, including comprehensive screening, analysis of novel psychoactive substances (NPS), rapid sample preparation, and high-throughput analysis.

ParameterMethod 1: Comprehensive SPE[5]Method 2: Designer BZDs (SPE)[6]Method 3: QuEChERS[1]Method 4: Fast UPLC-LLE[7]
Number of Analytes 40 Benzodiazepines, 3 Z-drugs13 Designer Benzodiazepines10 Representative Benzodiazepines23 Benzodiazepines & metabolites
Sample Volume 0.5 mL0.5 mL1 mL0.2 g (~0.2 mL)
Sample Preparation Protein Precipitation & SPESolid-Phase Extraction (SPE)QuEChERS with dSPE cleanupLiquid-Liquid Extraction (LLE)
Linearity Range Analyte-dependent1–200 ng/mL10–500 ng/mLNot specified
Lower LOQ 2 ng/mL1 ng/mL10 ng/mL2 ng/mL
LOD Not specified0.5 ng/mLNot specifiedNot specified
Recovery (%) Not specified35–90%85.5–105%73–108%
Matrix Effect (%) Not specified-52% to +33%-22% to +18%Mitigated by internal standards
Inter-Day Precision (%RSD) <15-20%4–21%≤ 10.7%6.0–18.7%
Accuracy/Bias (%) Within ±15-20%Within ±12%Not specifiedNot specified
Experimental Workflow for Method Validation

The general workflow for developing and validating an LC-MS/MS method for benzodiazepine quantification in blood involves several key stages, from initial sample processing to final data review. This process ensures the method's performance characteristics are well-defined and meet the required standards for accuracy and reliability.

LC_MS_MS_Validation_Workflow General Workflow for LC-MS/MS Method Validation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation & Data Review Sample Whole Blood Sample Collection (0.2-1.0 mL) Fortify Fortification with Internal Standards Sample->Fortify Extraction Extraction (LLE, SPE, or QuEChERS) Fortify->Extraction Cleanup Extract Cleanup & Evaporation Extraction->Cleanup Reconstitute Reconstitution in Mobile Phase Cleanup->Reconstitute Injection Sample Injection Reconstitute->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI+) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection DataAcq Data Acquisition & Processing Detection->DataAcq CalCurve Calibration Curve Generation DataAcq->CalCurve Validation Validation Parameter Assessment (Accuracy, Precision, Linearity, LOQ, etc.) CalCurve->Validation Report Final Report Validation->Report

Caption: Workflow for LC-MS/MS method validation of benzodiazepines in blood.

Detailed Experimental Protocols

Below are the detailed methodologies for the four compared LC-MS/MS methods.

Method 1: Comprehensive Screening using SPE

This method was developed for the extensive detection of 40 benzodiazepines and 3 Z-drugs in whole blood, making it suitable for broad screening in toxicology cases.[5]

  • Sample Preparation:

    • A 0.5 mL whole blood sample is subjected to osmotic lysing.[5]

    • Proteins are precipitated using a methanol/acetonitrile mixture.[5]

    • The sample is frozen and then centrifuged to separate the precipitated proteins.[5]

    • The resulting supernatant undergoes solid-phase extraction (SPE) for cleanup and concentration of the analytes.[5]

  • Chromatographic Conditions:

    • LC System: Details not specified in the abstract.

    • Column: Details not specified in the abstract.

    • Mobile Phase: Details not specified in the abstract.

    • Run Time: Details not specified in the abstract.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Tandem mass spectrometer.[5]

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Method 2: Analysis of Designer Benzodiazepines using SPE

This method is tailored for the specific challenges of detecting and quantifying 13 novel or "designer" benzodiazepines in postmortem blood.[6]

  • Sample Preparation:

    • To 0.5 mL of blood, an internal standard working solution is added.[6]

    • 1 mL of sodium acetate buffer is added, and the sample is vortexed and centrifuged.[6]

    • The sample is then loaded onto a solid-phase extraction (SPE) cartridge.[6]

    • Analytes are eluted with an ethyl acetate and ammonium hydroxide mixture.[6]

    • The eluate is evaporated to dryness and reconstituted in the initial mobile phase for analysis.[6]

  • Chromatographic Conditions:

    • LC System: Agilent LC system.[6]

    • Column: C18 column.[6]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6]

    • Flow Rate: 0.7 mL/min.[6]

    • Run Time: 13.5 minutes.[6]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Agilent QQQ.[6]

    • Ionization Mode: Agilent jet stream-electrospray ionization (ESI+).[6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]

Method 3: Rapid Analysis using QuEChERS

This method utilizes the simple and rapid QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which is advantageous for high-throughput laboratories.[1]

  • Sample Preparation:

    • A 1 mL whole blood sample is extracted with 2 mL of acetonitrile containing 0.4% formic acid.[1]

    • A salt mixture of magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) is added to induce phase separation.[1]

    • After shaking and centrifugation, 1 mL of the supernatant is transferred for cleanup.[1]

    • Dispersive SPE (dSPE) is performed using MgSO₄, primary secondary amine (PSA), and C18 sorbents to remove interferences.[1]

    • The final cleaned extract is ready for LC-MS/MS analysis.[1]

  • Chromatographic Conditions:

    • LC System: Details not specified in the application note.

    • Column: Details not specified.

    • Mobile Phase: Details not specified.

    • Run Time: Details not specified.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Tandem mass spectrometer.[1]

    • Ionization Mode: ESI+.

    • Acquisition Mode: MRM.

Method 4: Fast UPLC Analysis with LLE

This validated UPLC-MS/MS method is notable for its very short run time, making it highly efficient for laboratories with large sample loads.[7]

  • Sample Preparation:

    • A 0.200 g sample of whole blood is used.[7]

    • A simple liquid-liquid extraction (LLE) is performed using ethyl acetate at a pH of 9.[7]

  • Chromatographic Conditions:

    • LC System: Waters ACQUITY UPLC system.[7]

    • Column: Details not specified in the abstract.

    • Mobile Phase: A system with formic acid in water and acetonitrile.[7]

    • Run Time: 5 minutes.[7]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Waters Quattro Premier XE triple quadrupole.[7]

    • Ionization Mode: Positive electrospray ionization (ESI+).[7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]

References

A Comparative Analysis of the Anticonvulsant Activity of 1,5-Benzodiazepines and Diazepam

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticonvulsant therapeutics, benzodiazepines have long held a significant role. This guide provides a detailed comparison of the anticonvulsant properties of 1,5-benzodiazepines, primarily represented by clobazam, and the archetypal 1,4-benzodiazepine, diazepam. This objective analysis is intended for researchers, scientists, and professionals in drug development, presenting experimental data, detailed protocols, and visual representations of underlying mechanisms and workflows.

Overview of Anticonvulsant Efficacy

Studies comparing the anticonvulsant profiles of 1,5-benzodiazepines and diazepam have revealed important distinctions. While both classes of compounds exert their effects through the potentiation of GABAergic inhibition, their efficacy and neurotoxicity profiles can differ. The 1,5-benzodiazepine clobazam has been shown to possess a broader spectrum of anticonvulsant activity in some preclinical models compared to diazepam.[1]

Key Findings:

  • Clobazam, a 1,5-benzodiazepine, demonstrates a wider range of experimental anticonvulsant activity than diazepam.[1]

  • In studies with amygdala-kindled rats, both clobazam and diazepam produced a significant, dose-dependent decrease in the duration of behavioral and electrographic seizures.[2]

  • The order of potency for anticonvulsant effects in the amygdala-kindled rat model was found to be clonazepam > diazepam > clobazam.[2]

  • However, when considering the therapeutic index (a ratio of neurotoxicity to anticonvulsant potency), clobazam has shown a more favorable profile in certain tests.[1]

Quantitative Comparison of Anticonvulsant Activity

The following tables summarize the quantitative data from preclinical studies, providing a direct comparison of the anticonvulsant potencies and therapeutic indices of clobazam and diazepam in various seizure models.

Table 1: Anticonvulsant Potency (ED50 in mg/kg, i.p.) in Mice

Seizure ModelClobazamDiazepam
Maximal Electroshock (MES)14.0>10
Metrazol (s.c.)1.10.3
Bicuculline (s.c.)0.40.2
Picrotoxin (s.c.)1.10.8
Strychnine (s.c.)1.8>10

Data sourced from comparative studies in mice.[1]

Table 2: Neurotoxicity (TD50 in mg/kg, i.p.) and Protective Index (PI = TD50/ED50) in Mice

TestClobazamDiazepam
Rotorod (TD50)45.07.0
Protective Index (PI)
MES3.2<0.7
Metrazol40.923.3
Bicuculline112.535.0
Picrotoxin40.98.8
Strychnine25.0<0.7

Data sourced from comparative studies in mice.[1] A higher PI indicates a more favorable safety profile.

Experimental Protocols

The data presented above were generated using standardized preclinical models of epilepsy. The following are detailed methodologies for the key experiments cited.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice.

  • Drug Administration: The test compounds (clobazam, diazepam) or vehicle are administered intraperitoneally (i.p.).

  • Seizure Induction: A specific time after drug administration (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to identify anticonvulsants that can prevent clonic seizures induced by the GABA antagonist pentylenetetrazol.

  • Animal Model: Male albino mice.

  • Drug Administration: The test compounds or vehicle are administered i.p.

  • Seizure Induction: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously a set time after drug administration.

  • Observation: Animals are observed for a specific period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of clonic seizures.

  • Data Analysis: The ED50 is calculated.

Amygdala-Kindling Model in Rats

Kindling is a phenomenon where repeated subconvulsive electrical stimulation of a brain region, such as the amygdala, leads to the progressive development of seizures. This model is considered to be representative of temporal lobe epilepsy.

  • Animal Model: Male rats.

  • Electrode Implantation: A bipolar electrode is surgically implanted into the basolateral amygdala.

  • Kindling Procedure: After a recovery period, animals receive daily electrical stimulation of the amygdala at an intensity that initially elicits a focal seizure. This is repeated until stable, generalized seizures are consistently observed (fully kindled).

  • Drug Testing: Fully kindled rats are administered the test compounds or vehicle.

  • Seizure Elicitation and Observation: At the time of expected peak drug effect, the amygdala is stimulated, and the resulting behavioral seizure is scored (e.g., using Racine's scale), and the duration of the afterdischarge (the electrographic seizure activity) is recorded from the EEG.

  • Data Analysis: The ability of the drug to reduce the seizure score and afterdischarge duration is quantified.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Mechanism of Benzodiazepine Action cluster_1 Role of Benzodiazepines GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to BZD_Site Benzodiazepine Binding Site BZD_Site->GABA_A_Receptor is part of Enhanced_GABA_Binding Enhanced GABA Binding Affinity BZD_Site->Enhanced_GABA_Binding causes Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel modulates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization increased Cl- influx leads to Neuronal_Membrane Neuronal Membrane Benzodiazepine 1,5-Benzodiazepine or Diazepam Benzodiazepine->BZD_Site binds to Increased_Channel_Opening Increased Frequency of Channel Opening Enhanced_GABA_Binding->Increased_Channel_Opening results in Increased_Channel_Opening->Chloride_Channel potentiates

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

G cluster_0 Preclinical Anticonvulsant Screening Workflow Start Select Animal Model (e.g., Mice, Rats) Drug_Admin Administer Test Compound (1,5-Benzodiazepine, Diazepam, Vehicle) Start->Drug_Admin Seizure_Induction Induce Seizures Drug_Admin->Seizure_Induction MES Maximal Electroshock (MES) Seizure_Induction->MES Electrical Chemoconvulsant Chemoconvulsant (e.g., PTZ, Bicuculline) Seizure_Induction->Chemoconvulsant Chemical Kindling Amygdala Kindling Seizure_Induction->Kindling Electrical (Chronic) Observation Observe and Record Seizure Parameters MES->Observation Chemoconvulsant->Observation Kindling->Observation Data_Analysis Data Analysis (Calculate ED50, TD50, PI) Observation->Data_Analysis

Caption: Generalized workflow for preclinical evaluation of anticonvulsant drugs.

Conclusion

The available experimental data suggests that while both 1,5-benzodiazepines like clobazam and 1,4-benzodiazepines like diazepam are effective anticonvulsants, there are notable differences in their activity profiles and therapeutic windows. Clobazam appears to have a broader spectrum of activity in some preclinical models and, importantly, a more favorable protective index, suggesting a better separation between its anticonvulsant effects and its neurotoxic side effects compared to diazepam.[1] These findings underscore the potential of 1,5-benzodiazepines as valuable alternatives in the management of epilepsy. Further research is warranted to fully elucidate the clinical implications of these preclinical differences.

References

A Comparative Guide to Benzodiazepine Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of various benzodiazepine derivatives in commonly used immunoassays: Cloned Enzyme Donor Immunoassay (CEDIA), Enzyme Multiplied Immunoassay Technique (EMIT), and Kinetic Interaction of Microparticles in Solution (KIMS). The data presented is essential for accurate interpretation of screening results and for the development of new toxicological and therapeutic monitoring tools.

Introduction to Benzodiazepine Immunoassays

Immunoassays are widely used for the initial screening of benzodiazepines in biological samples due to their speed and high-throughput capabilities. These assays utilize antibodies that recognize specific structural features of benzodiazepines. However, the affinity of these antibodies for different benzodiazepine derivatives and their metabolites can vary significantly, leading to differences in cross-reactivity. This variability can result in false-negative results, particularly for compounds with low cross-reactivity, such as lorazepam and clonazepam, or false-positive results from structurally similar but pharmacologically distinct compounds.[1][2][3] Understanding the cross-reactivity profiles of these assays is therefore critical for accurate result interpretation.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of various benzodiazepine derivatives and their metabolites in CEDIA, EMIT, and KIMS immunoassays. Cross-reactivity is typically expressed as the concentration of the test compound that produces a signal equivalent to the assay's cutoff calibrator (e.g., nordiazepam or oxazepam). A lower concentration indicates higher cross-reactivity. For ease of comparison, where possible, cross-reactivity has been normalized to the assay's primary calibrator.

Note: Cross-reactivity data can vary between manufacturers and even between different lots of the same assay. The data presented here is a compilation from various sources and should be used as a guide. Confirmation of presumptive positive results by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is highly recommended.[4]

Table 1: Cross-Reactivity in Cloned Enzyme Donor Immunoassay (CEDIA)

The CEDIA assay utilizes recombinant DNA technology to produce a homogeneous enzyme immunoassay.[5][6] The principle involves the competition between the drug in the sample and a drug-enzyme donor conjugate for a limited number of antibody binding sites.

CompoundConcentration for Positive Result (ng/mL)Approximate Cross-Reactivity (%) vs. Nordiazepam/OxazepamReference
Nordiazepam200100[6]
Oxazepam200100[6]
Alprazolam75267[7]
α-Hydroxyalprazolam100200[8]
Clonazepam30067[8]
7-Aminoclonazepam190011[8]
Diazepam65308[8]
Lorazepam40050[8]
Temazepam200100[8]
Triazolam150133[8]
Table 2: Cross-Reactivity in Enzyme Multiplied Immunoassay Technique (EMIT®)

The EMIT® assay is a homogeneous enzyme immunoassay based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for antibody binding sites.[4][9]

CompoundConcentration for Positive Result (ng/mL)Approximate Cross-Reactivity (%) vs. OxazepamReference
Oxazepam200100[4]
Alprazolam75267[7]
Chlordiazepoxide150013[8]
Clonazepam30067[8]
Diazepam65308[8]
Lorazepam40050[8]
Nordiazepam70286[8]
Temazepam200100[8]
Flurazepam100200[8]
Table 3: Cross-Reactivity in Kinetic Interaction of Microparticles in Solution (KIMS)

The KIMS assay is based on the kinetic interaction of microparticles. Antibodies to benzodiazepines are covalently bound to microparticles, and a drug derivative is linked to a macromolecule. The presence of benzodiazepines in the sample inhibits the kinetic interaction of the microparticles.[10]

CompoundConcentration for Positive Result (ng/mL)Approximate Cross-Reactivity (%) vs. NordiazepamReference
Nordiazepam100100[11]
Alprazolam100100[11]
Clonazepam20050[11]
Diazepam60167[11]
Lorazepam25040[11]
Oxazepam15067[11]
Temazepam12580[11]
7-Aminoclonazepam>10000<1[11]
α-Hydroxyalprazolam100100[11]

The Impact of Glucuronidated Metabolites and Enzymatic Hydrolysis

Many benzodiazepines are metabolized in the liver to glucuronide conjugates before being excreted in the urine. These glucuronidated metabolites often exhibit poor cross-reactivity in immunoassays, which can lead to false-negative results, especially for drugs like lorazepam, which is primarily excreted as a glucuronide conjugate.[12][13]

To improve the detection of these metabolites, a pre-treatment step involving enzymatic hydrolysis with β-glucuronidase can be employed. This enzyme cleaves the glucuronide group, converting the metabolite back to its parent form, which is more readily detected by the immunoassay. Several studies have demonstrated that this pre-treatment significantly increases the sensitivity of benzodiazepine immunoassays.[11][14] Some newer "high sensitivity" immunoassays incorporate β-glucuronidase directly into the reagent formulation.[15]

Table 4: Effect of β-Glucuronidase Hydrolysis on Detection
CompoundImmunoassayCross-Reactivity without HydrolysisCross-Reactivity with HydrolysisReference
Lorazepam GlucuronideRoche KIMS<1%20%[11]
Oxazepam GlucuronideRoche KIMS<1%15%[11]
Temazepam GlucuronideRoche KIMS<1%25%[11]
Lorazepam GlucuronideCEDIAVery LowSignificantly Increased[14]
Oxazepam GlucuronideCEDIAVery LowSignificantly Increased[14]
Temazepam GlucuronideCEDIAVery LowSignificantly Increased[14]

Experimental Protocols

General Immunoassay Principle

The CEDIA, EMIT, and KIMS assays are all homogeneous immunoassays, meaning that the entire reaction occurs in a single phase without the need for separation or washing steps. The general principle involves the competition between the drug present in the sample and a labeled drug conjugate for a limited number of specific antibody binding sites. The extent of this competition is measured by a change in an optical signal (e.g., absorbance), which is proportional to the concentration of the drug in the sample.

Sample Preparation

Urine is the most common matrix for benzodiazepine screening. For standard qualitative screening, urine samples can often be used directly without pre-treatment.

Enzymatic Hydrolysis Protocol (Optional)
  • To a 1 mL aliquot of urine, add a specified volume of β-glucuronidase solution (e.g., from E. coli). The exact amount and concentration of the enzyme may vary depending on the specific protocol and manufacturer's instructions.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a designated period (e.g., 1 to 2 hours).

  • After incubation, the sample can be analyzed using the immunoassay.

Assay Procedure (General Outline for Automated Analyzers)
  • Reagent Preparation: Reagents are typically provided as ready-to-use solutions or require simple reconstitution.

  • Calibration: The analyzer is calibrated using a set of calibrators with known concentrations of the target analyte (e.g., nordiazepam or oxazepam). A cutoff calibrator is used to distinguish between positive and negative samples.

  • Sample Analysis: The automated analyzer pipettes the sample, reagents, and any necessary buffers into a reaction cuvette.

  • Incubation and Measurement: The reaction mixture is incubated at a controlled temperature. The analyzer measures the change in absorbance at a specific wavelength over a defined period.

  • Result Calculation: The analyzer's software calculates the result based on the measured absorbance change and the calibration curve. Results are typically reported as "positive" or "negative" relative to the cutoff calibrator.

Visualizing Immunoassay Workflows

The following diagrams illustrate the fundamental principles of the CEDIA, EMIT, and KIMS immunoassays.

CEDIA_Principle cluster_sample Sample cluster_reagents Reagents cluster_reaction Reaction Drug Benzodiazepine (from sample) Antibody Antibody Drug->Antibody Binds if present Bound_Complex Antibody-ED-Drug (Inactive Enzyme) Antibody->Bound_Complex If Drug is absent ED_Drug Enzyme Donor- Drug Conjugate ED_Drug->Antibody Competes with Drug Active_Enzyme Active Enzyme (ED + EA) ED_Drug->Active_Enzyme If Drug is present EA Enzyme Acceptor EA->Active_Enzyme Substrate Substrate Product Colored Product (Measured) Substrate->Product Active_Enzyme->Product Acts on EMIT_Principle cluster_sample Sample cluster_reagents Reagents cluster_reaction Reaction Drug Benzodiazepine (from sample) Antibody Antibody Drug->Antibody Binds if present Bound_Complex Antibody-Enzyme-Drug (Inactive Enzyme) Antibody->Bound_Complex If Drug is absent Enzyme_Drug Enzyme (G6PDH)- Drug Conjugate Enzyme_Drug->Antibody Competes with Drug Free_Enzyme_Drug Free Enzyme-Drug (Active) Enzyme_Drug->Free_Enzyme_Drug If Drug is present Substrate Substrate (NAD) Product Product (NADH) (Measured) Substrate->Product Free_Enzyme_Drug->Product Acts on KIMS_Principle cluster_sample Sample cluster_reagents Reagents cluster_reaction Reaction Drug Benzodiazepine (from sample) Ab_Microparticle Antibody-coated Microparticle Drug->Ab_Microparticle Binds if present Inhibition Inhibition of Aggregation Drug->Inhibition Leads to Aggregation Microparticle Aggregation (Measured by light scatter) Ab_Microparticle->Aggregation Drug_Macromolecule Drug-Macromolecule Conjugate Drug_Macromolecule->Ab_Microparticle Binds if Drug is absent Inhibition->Aggregation Prevents

References

Unveiling the Antimicrobial Potential of Novel 1,5-Benzodiazepine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new wave of synthetic 1,5-benzodiazepine derivatives is demonstrating significant antimicrobial efficacy, positioning them as promising candidates in the fight against drug-resistant pathogens. This comparative guide provides an objective analysis of their performance against established alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Recent studies have highlighted the potent antibacterial and antifungal activities of various novel 1,5-benzodiazepine derivatives. These compounds have been shown to be effective against a range of clinically relevant microorganisms, in some cases exhibiting comparable or superior activity to standard antibiotics. This guide synthesizes the available data to offer a clear comparison and a deeper understanding of their potential.

Performance Comparison: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of novel 1,5-benzodiazepine derivatives is most effectively demonstrated through their Minimum Inhibitory Concentration (MIC) values. The following table summarizes the MIC values of several novel derivatives against common bacterial and fungal strains, compared with standard antimicrobial agents. Lower MIC values indicate greater potency.

Compound/DrugStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Candida albicans (ATCC 10231)Cryptococcus neoformansReference(s)
Novel 1,5-Benzodiazepine Derivatives
(2′-chlorophenyl)-(4-methyl-1,5-dihydro-1,5-benzodiazepin-2-ylidene)-amineZone of clearance ~2 cm at 15-30 mg---[1]
Compound 1v40 µg/mL40 µg/mL-2-6 µg/mL[2]
Compound 1w---2-6 µg/mL[2]
Compound 2a---35 µg/mL[3]
Compound 2b---30 µg/mL[3]
Standard Antimicrobial Agents
Amikacin----[1]
Ciprofloxacin----[1]
Norfloxacin----[1]
Clotrimazole----[1]
Nystatin----[1]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[4][5]

Procedure:

  • Preparation of Antimicrobial Agent Stock Solutions: Dissolve the novel 1,5-benzodiazepine derivatives and standard antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial agents across the wells of the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Kirby-Bauer Disc Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disc impregnated with the agent.[1][2]

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension to create a lawn of bacteria.

  • Application of Discs: Aseptically place paper discs impregnated with a known concentration of the novel 1,5-benzodiazepine derivatives and standard antibiotics onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the antimicrobial agent.

Visualizing the Process and Mechanism

To further elucidate the experimental process and a potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_results Results prep_agent Prepare Antimicrobial Stock Solutions mic_assay Broth Microdilution (MIC Determination) prep_agent->mic_assay disc_assay Disc Diffusion (Zone of Inhibition) prep_agent->disc_assay prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->mic_assay prep_inoculum->disc_assay read_mic Read MIC Values mic_assay->read_mic measure_zones Measure Inhibition Zones disc_assay->measure_zones compare_data Compare Efficacy with Standard Antibiotics read_mic->compare_data measure_zones->compare_data

Caption: Experimental workflow for evaluating antimicrobial efficacy.

signaling_pathway cluster_bacterium Bacterial Cell benzodiazepine 1,5-Benzodiazepine Derivative topoisomerase DNA Gyrase / Topoisomerase IV benzodiazepine->topoisomerase Inhibits dna_replication DNA Replication & Transcription topoisomerase->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Proposed mechanism of action via topoisomerase inhibition.

Concluding Remarks

The presented data underscores the significant antimicrobial potential of novel 1,5-benzodiazepine derivatives. Their ability to inhibit the growth of both bacteria and fungi at low concentrations suggests they could be a valuable addition to the antimicrobial arsenal, particularly in the context of rising antibiotic resistance. The proposed mechanism of action through the inhibition of bacterial topoisomerases offers a promising avenue for further investigation and the development of more targeted and effective therapeutic agents. Further research into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to fully realize their clinical potential.

References

A Comparative Analysis of Catalysts for the Synthesis of 1,5-Benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 1,5-benzodiazepines, a class of heterocyclic compounds with significant therapeutic applications, is a cornerstone of medicinal chemistry.[1][2] These compounds, known for their anxiolytic, anticonvulsant, and sedative properties, are typically synthesized through the condensation of o-phenylenediamine (OPDA) with a carbonyl compound, most commonly a ketone.[3][4][5][6] The efficiency of this reaction is heavily reliant on the catalyst employed. This guide provides a comparative analysis of various catalysts, presenting experimental data to aid researchers in selecting the optimal catalytic system for their synthetic needs.

Catalytic Performance: A Quantitative Comparison

The choice of catalyst profoundly impacts the yield, reaction time, and overall efficiency of 1,5-benzodiazepine synthesis. A wide array of catalysts, including Lewis acids, Brønsted acids, solid-supported catalysts, and nanocatalysts, have been explored for this transformation.[7][1] The following tables summarize the performance of representative catalysts in the synthesis of 1,5-benzodiazepines from o-phenylenediamine and various ketones.

Table 1: Comparison of Catalysts for the Synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from o-phenylenediamine and Acetone

CatalystSolventTemperature (°C)TimeYield (%)Reference
H-MCM-22AcetonitrileRoom Temp60 min87[8][9]
Phenylboronic acidAcetonitrileReflux10 h89[10]
Sulphated tin oxideEthanol:Water (1:1)Not specifiedNot specified88[5]
Ferrocene-supported activated carbonSolvent-free908 h90[6]
Magnesia/phosphorus oxychlorideSolvent-freeNot specifiedNot specified90[4]
Cu(II)-clay nanocatalystNot specifiedMicrowave (300W)8 min~98[11]
CdCl2Not specified80-8510-20 minHigh[12]

Table 2: Comparison of Catalysts using different Ketones

CatalystKetoneSolventTemperature (°C)TimeYield (%)Reference
H-MCM-22CyclohexanoneAcetonitrileRoom Temp2 h82[9]
Phenylboronic acidAcetophenoneAcetonitrileReflux10 h89[10]
Ytterbium (III) trifluoromethanesulfonateVarious (cyclic & acyclic)Solvent-freeNot specifiedNot specifiedVery good[4]
Montmorillonite K10Various (cyclic & acyclic)Solvent-freeNot specifiedNot specifiedGood[4]
Gallium (III) triflateVariousNot specifiedNot specifiedNot specifiedGood to excellent[4]
Heteropolyacids (e.g., H14[NaP5W30O110])1,3-diketonesNot specifiedNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of 1,5-benzodiazepines using different catalytic systems.

Protocol 1: Synthesis using H-MCM-22 as a Heterogeneous Catalyst[4][9]
  • Catalyst Preparation: H-MCM-22 zeolite is prepared via hydrothermal synthesis.

  • Reaction Setup: A mixture of o-phenylenediamine (1 mmol), acetone (as both reactant and solvent), and H-MCM-22 (150 mg) is stirred in a round-bottom flask.

  • Reaction Conditions: The reaction is carried out at room temperature for 60 minutes.

  • Work-up and Purification: The catalyst is separated by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using an ethyl acetate-n-hexane mixture as the eluent.

Protocol 2: Synthesis using Phenylboronic Acid as a Homogeneous Catalyst[10]
  • Reaction Setup: In a round-bottom flask, a solution of o-phenylenediamine (1 mmol), acetophenone (2.2 mmol), and phenylboronic acid (20 mol%) in acetonitrile is prepared.

  • Reaction Conditions: The reaction mixture is refluxed for 10 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Synthesis using Cu(II)-clay Nanocatalyst[11]
  • Catalyst Preparation: Copper (II) is adsorbed onto a clay nanocatalyst.

  • Reaction Setup: A mixture of o-phenylenediamine (1 mmol), a ketone (2.5 mmol), and the Cu(II)-clay nanocatalyst (5 mol%) is placed in a microwave synthesizer vessel.

  • Reaction Conditions: The mixture is irradiated in a microwave synthesizer at 300 W for 8 minutes.

  • Work-up and Purification: The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified.

Visualizing the Synthesis

To better understand the process, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.

G OPDA o-Phenylenediamine Intermediate1 Diamine-Ketone Adduct OPDA->Intermediate1 + Ketone Ketone Ketone (R1-CO-R2) Ketone->Intermediate1 Intermediate2 Iminium Ion Intermediate1->Intermediate2 Catalyst (Protonation) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Benzodiazepine 1,5-Benzodiazepine Intermediate3->Benzodiazepine Dehydration Catalyst Catalyst Catalyst->Intermediate2

Caption: General reaction pathway for the synthesis of 1,5-benzodiazepines.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants Mix o-phenylenediamine, ketone, and catalyst Stirring Stir/Heat/Microwave (monitor by TLC) Reactants->Stirring Filtration Filter to remove heterogeneous catalyst (if applicable) Stirring->Filtration Evaporation Evaporate solvent Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Isolated 1,5-Benzodiazepine Chromatography->Product

Caption: A typical experimental workflow for 1,5-benzodiazepine synthesis.

References

A Comparative Guide to the Quantification of 2,4-Dimethyl-3H-1,5-benzodiazepine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4-Dimethyl-3H-1,5-benzodiazepine against alternative analytical techniques. Due to the limited availability of specific validated methods for this particular benzodiazepine derivative in publicly accessible literature, this guide leverages established and validated methods for structurally similar compounds, such as clobazam (a 1,5-benzodiazepine), to provide a robust framework for its quantification. The information presented is intended to guide researchers in selecting the most appropriate analytical strategy for their specific needs, from routine quality control to sensitive bioanalysis.

Comparison of Quantitative Analytical Methods

The selection of an analytical method for the quantification of this compound is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of benzodiazepines due to its versatility and cost-effectiveness.[1][2] However, for applications requiring higher sensitivity and specificity, particularly in complex biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often preferred.[3][4][5][6]

Parameter Validated HPLC Method (Proposed) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile/derivatized compounds in the gas phase, detection by mass-to-charge ratio.[3]Separation by liquid chromatography, detection by mass-to-charge ratio of parent and fragment ions.[4]
Linearity Range Typically in the µg/mL to ng/mL range. For the related compound clobazam, linearity has been reported in the range of 80-130 µg/mL.[7]Generally in the ng/mL to pg/mL range.Wide dynamic range, often from pg/mL to µg/mL. For clobazam, a range of 20–2000 ng/mL has been validated.[8]
Limit of Detection (LOD) Dependent on the chromophore of the analyte. For similar benzodiazepines, LODs are typically in the low ng/mL range.[2]High sensitivity, often in the low ng/mL to pg/mL range.Very high sensitivity, typically in the pg/mL range. For clobazam, an LLOQ of 20 ng/mL has been achieved.[8]
Precision (%RSD) Generally <5% for intra- and inter-day precision.Typically <15%.Excellent precision, usually <10%.
Accuracy (%Recovery) Typically between 95-105%. For clobazam, a recovery of 101.64% has been reported.[7]Good recovery, but can be affected by derivatization efficiency.High and reproducible recovery, often >90%.
Sample Throughput Moderate, with typical run times of 10-30 minutes per sample.Lower, due to longer run times and potential need for derivatization.High, with rapid analysis times possible using UPLC systems.
Matrix Effects Can be significant, requiring careful sample preparation and method development.Less susceptible to matrix effects compared to LC-MS, but derivatization can introduce variability.Can be significant, often requiring the use of isotopically labeled internal standards for accurate quantification.[9]
Instrumentation Cost Relatively low to moderate.Moderate.High.

Experimental Protocols

Proposed Validated HPLC Method for this compound

This proposed method is based on established protocols for other 1,5-benzodiazepines like clobazam.[7] Validation would be required to confirm its suitability for this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase:

  • A mixture of HPLC grade water and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for optimal separation.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV scan of this compound (a common wavelength for benzodiazepines is around 230-254 nm).[7]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Sample Preparation (from a solid dosage form):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

  • Dissolve the powder in the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Validation Parameters to be Assessed:

  • Specificity: Analyze blank and placebo samples to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (%RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity and is a reference method for benzodiazepine analysis.[1]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for drug analysis (e.g., VF-5ms).[10]

2. GC Conditions:

  • Injector Temperature: 270°C

  • Oven Temperature Program: Start at 60°C, ramp to 270°C at 10°C/min.[10]

  • Carrier Gas: Helium

3. MS Conditions:

  • Ionization Mode: Electron Impact (EI)

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

4. Sample Preparation (from biological fluids):

  • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the matrix.

  • Derivatization (e.g., silylation) is often required for benzodiazepines to improve their volatility and thermal stability.[3]

  • Reconstitute the dried extract in a suitable solvent for injection.

Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantification of benzodiazepines in biological matrices due to its superior sensitivity and specificity.[4][5][6]

1. Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase column.

2. LC Conditions:

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.2-0.6 mL/min.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

4. Sample Preparation (from plasma or urine):

  • Protein precipitation is a common and simple sample preparation technique.[9]

  • Alternatively, SPE or LLE can be used for cleaner extracts.

  • The use of a deuterated internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.[9]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the typical workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Sample Weighing & Dissolution sonication Sonication start->sonication filtration Filtration sonication->filtration hplc HPLC System (Pump, Injector, Column) filtration->hplc detector UV Detector hplc->detector data Data Acquisition & Processing detector->data

Caption: HPLC experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample Extraction (SPE or LLE) derivatization Derivatization start->derivatization reconstitution Reconstitution derivatization->reconstitution gcms GC-MS System reconstitution->gcms data Data Analysis gcms->data

Caption: GC-MS experimental workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample with Internal Standard extraction Protein Precipitation or SPE/LLE start->extraction lcmsms LC-MS/MS System extraction->lcmsms data Quantification lcmsms->data

Caption: LC-MS/MS experimental workflow.

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethyl-3H-1,5-benzodiazepine: A Safety-First Approach for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2,4-Dimethyl-3H-1,5-benzodiazepine must adhere to stringent disposal procedures due to the compound's uncharacterized toxicological profile and its potential classification as a controlled substance. Given the absence of a specific Safety Data Sheet (SDS), this chemical must be treated as hazardous waste. This guide provides essential safety and logistical information for its proper disposal.

The primary directive is to avoid all conventional disposal methods. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain. The unknown environmental and health impacts necessitate a cautious and compliant approach.

Immediate Safety and Handling Protocols

When preparing this compound for disposal, researchers must employ the following personal protective equipment (PPE) to minimize exposure:

Protective EquipmentSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemically resistant gloves (e.g., nitrile).
Body ProtectionA lab coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential vapors or particulates.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department. The following steps outline the correct procedure for preparing the chemical for EHS collection:

  • Containerization:

    • Place the this compound waste in a chemically compatible and leak-proof container with a secure screw-top lid.

    • If the original container is available and in good condition, it is the preferred vessel for waste collection.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The quantity of the waste.

      • The date of waste generation.

      • A statement indicating that the toxicological properties are unknown.

      • A prominent note stating: "Potential Controlled Substance Analogue. "

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible chemicals.

  • Contacting EHS:

    • Notify your institution's EHS department for a scheduled waste pickup.

    • When contacting EHS, explicitly state that you have a hazardous waste chemical with unknown toxicity that is a potential benzodiazepine analogue. This information is crucial for ensuring compliant disposal, as many novel benzodiazepines are classified as Schedule I or IV controlled substances by the Drug Enforcement Administration (DEA).[1][2][3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process for This compound is_sds_available Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->is_sds_available treat_as_unknown Treat as a chemical with unknown toxicological properties. is_sds_available->treat_as_unknown No follow_sds Follow SDS disposal instructions. is_sds_available->follow_sds Yes is_controlled Is the compound explicitly listed as a non-controlled substance? treat_as_unknown->is_controlled assume_controlled Assume potential as a controlled substance analogue. is_controlled->assume_controlled No / Unsure not_controlled Proceed with standard hazardous waste protocols for non-controlled research chemicals. is_controlled->not_controlled Yes ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves assume_controlled->ppe not_controlled->ppe containerize Securely containerize in a labeled, leak-proof container. ppe->containerize label_waste Label container: - 'Hazardous Waste' - Chemical Name - 'Unknown Toxicity' - 'Potential Controlled Substance Analogue' containerize->label_waste store Store in a designated satellite accumulation area. label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for disposal. Inform them of the potential controlled substance status. store->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Safeguarding Research: A Comprehensive Guide to Handling 2,4-Dimethyl-3H-1,5-benzodiazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2,4-Dimethyl-3H-1,5-benzodiazepine (CAS No. 1131-47-1). Given the limited availability of specific toxicological data for this compound, a cautious approach is mandated. The following procedures are based on established best practices for handling novel chemical entities and benzodiazepine derivatives in a laboratory setting.

I. Personal Protective Equipment (PPE) Protocol

A thorough hazard assessment is the foundation of laboratory safety.[1] For this compound, where comprehensive hazard information is not available, the minimum PPE requirements for handling hazardous chemicals in a laboratory must be followed.[1][2] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields.[1] A face shield should be worn if there is a risk of dust generation.[2][3]Disposable nitrile gloves.[1] Consider double-gloving for added protection.Laboratory coat.[1][4]Use a certified chemical fume hood or a ventilated balance enclosure. If not available, a NIOSH-approved N95 respirator is recommended.
Dissolving and Solution Preparation Chemical splash goggles.[2] A face shield is required when handling larger volumes (>100 mL).[2]Chemical-resistant gloves (e.g., nitrile).[1][4] Ensure gloves are compatible with the solvent being used.Chemical-resistant lab coat or apron over a standard lab coat.[2]All operations should be conducted in a certified chemical fume hood.[5]
Running Reactions and Analysis Chemical splash goggles.[2]Chemical-resistant gloves appropriate for the chemicals and solvents in use.Laboratory coat.[1][4]Operations should be performed in a well-ventilated area, preferably within a chemical fume hood.
Waste Disposal Chemical splash goggles and a face shield.[2][3]Heavy-duty, chemical-resistant gloves over disposable nitrile gloves.Chemical-resistant lab coat or apron.[2]Work in a well-ventilated area, such as a designated waste handling area with local exhaust ventilation.

II. Experimental Workflow and Safety Checkpoints

The following diagram illustrates a logical workflow for handling this compound, incorporating critical safety checkpoints at each stage.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Preparedness A Review Safety Data Sheet (if available) and relevant literature B Conduct a task-specific hazard assessment[1] A->B C Verify functionality of engineering controls (e.g., fume hood) B->C D Assemble and inspect all required PPE[2] C->D E Weigh and prepare solutions in a ventilated enclosure D->E Proceed to handling F Perform experimental procedures in a fume hood E->F G Label all containers clearly F->G H Segregate waste (solid, liquid, sharps) G->H Proceed to disposal I Package waste in appropriate, sealed containers H->I J Dispose of waste according to institutional and local regulations I->J K Locate and ensure accessibility of safety shower and eyewash station L Have appropriate spill kit readily available M Know emergency contact information

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.